2-Methyl-1,3-thiazole-5-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVRRPMUSIFOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methyl-1,3-thiazole-5-sulfonamide CAS 519055-67-5 properties
An In-depth Technical Guide to 2-Methyl-1,3-thiazole-5-sulfonamide (CAS 519055-67-5): Properties, Synthesis, and Applications
Introduction
2-Methyl-1,3-thiazole-5-sulfonamide (CAS 519055-67-5) is a heterocyclic compound that has emerged as a molecule of significant interest within the scientific and drug development communities. As a member of the thiazole sulfonamide family, it possesses a unique structural architecture that confers a diverse range of biological activities.[1] The sulfonamide functional group is a well-established pharmacophore, forming the basis of numerous antibacterial, diuretic, and anticonvulsant drugs.[2] The incorporation of this moiety onto a 1,3-thiazole ring, further substituted with a methyl group, creates a versatile scaffold for therapeutic innovation.
This compound has demonstrated potential as a potent enzyme inhibitor and a modulator of key biological pathways, with preclinical evidence supporting its utility in oncology, inflammation, and infectious diseases.[1] Its role extends beyond direct therapeutic applications, serving as a critical building block in the synthesis of more complex bioactive molecules.[3] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, synthesizing data on its physicochemical properties, pharmacological mechanisms, synthetic routes, and safety protocols to facilitate its exploration and application in research and development.
Part 1: Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical nature is fundamental to its application in research and development. These properties govern its solubility, stability, membrane permeability, and interactions with biological targets.
Chemical Identity
The core identity of 2-Methyl-1,3-thiazole-5-sulfonamide is defined by its molecular structure and standardized chemical identifiers.
| Identifier | Value |
| CAS Number | 519055-67-5[1] |
| Molecular Formula | C₄H₆N₂O₂S₂[1][] |
| Molecular Weight | 178.22 g/mol [1] |
| IUPAC Name | 2-methyl-1,3-thiazole-5-sulfonamide[] |
| InChI | 1S/C4H6N2O2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3,(H2,5,7,8)[1] |
| SMILES | CC1=NC=C(S1)S(=O)(=O)N[1][] |
Structural Analysis
The molecule's biological activity is intrinsically linked to its three-dimensional structure and the interplay of its functional groups.
Caption: Chemical structure and key functional groups.
Computational analyses indicate that 2-Methyl-1,3-thiazole-5-sulfonamide possesses a planar geometry with a significant dipole moment of 4.2 Debye, characteristics that favor interactions within polar enzyme active sites.[1] The strategic placement of the functional groups is critical:
-
1,3-Thiazole Ring: This five-membered aromatic heterocycle serves as the central scaffold. Its electron-rich nature allows it to engage in π-π stacking interactions, a key binding mode for targets like protein kinases.[1]
-
C2-Methyl Group: The addition of a methyl group at the 2-position increases the molecule's lipophilicity (fat-solubility).[1] This is a crucial modification in drug design, as it can enhance the compound's ability to cross cellular membranes and improve its pharmacokinetic profile.[1]
-
C5-Sulfonamide Group (-SO₂NH₂): This is the primary pharmacophore responsible for many of the compound's biological effects. The geometry and electronic properties of the sulfonamide moiety allow it to act as a potent zinc-binding group, making it an effective inhibitor of metalloenzymes like carbonic anhydrase.[1] It also serves as a hydrogen bond donor and acceptor, facilitating strong and specific binding to target proteins.[1]
Physicochemical Properties
The compound's behavior in experimental and biological systems is dictated by its physicochemical properties.
| Property | Value | Source |
| Appearance | Powder | |
| Melting Point | 168–170°C (decomposes) | [1] |
| LogP (Octanol-Water) | 1.8 ± 0.3 | [1] |
| Aqueous Solubility | 12 mg/mL (at pH 7.4, 25°C) | [1] |
Part 2: Pharmacology and Mechanism of Action
2-Methyl-1,3-thiazole-5-sulfonamide exhibits a multi-faceted pharmacological profile, acting on several distinct biological targets. Its mechanisms of action underscore its potential in diverse therapeutic areas.
Carbonic Anhydrase Inhibition
The most well-characterized activity of this compound is its potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1]
-
Mechanism: The unprotonated sulfonamide group coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytically essential zinc-bound water/hydroxide molecule. This binding mimics the transition state of the CO₂ hydration reaction, effectively blocking the enzyme's function.
-
Target Isoforms and Potency: It demonstrates particularly high affinity for isoforms CA-IX and CA-XII, with inhibition constants (Kᵢ) of 4.8 nM and 6.1 nM , respectively.[1]
-
Therapeutic Relevance: CA-IX and CA-XII are overexpressed in many hypoxic tumors and are involved in regulating pH, cell proliferation, and migration. Their inhibition is a validated strategy for cancer therapy, and the potent activity of this compound makes it a compelling candidate for antimetastatic drug development.[1]
Caption: Inhibition of Carbonic Anhydrase by sulfonamide binding.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties in preclinical models.
-
Mechanism: It suppresses the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It achieves this by stabilizing IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] By preventing the degradation of IκBα, it blocks the translocation of the active p65 subunit of NF-κB to the nucleus, thereby preventing the transcription of inflammatory genes like TNF-α.
-
In Vivo Efficacy: In murine models of lipopolysaccharide (LPS)-induced inflammation, oral administration of 60 mg/kg resulted in a 90% reduction in the production of the inflammatory cytokine TNF-α within two hours.[1]
Antimicrobial and Anticancer Potential
While the parent compound shows activity, its derivatives have been specifically explored for antimicrobial and anticancer applications.
-
Antimicrobial Action: Chlorinated derivatives exhibit broad-spectrum activity against pathogenic bacteria such as Staphylococcus aureus (MIC = 25 µg/mL) and Escherichia coli (MIC = 32 µg/mL).[1] The proposed mechanism is the inhibition of UDP-N-acetylmuramate/L-alanine ligase, an essential enzyme in the biosynthesis of the bacterial cell wall.[1] The C2-methyl group is noted to enhance membrane permeability, leading to higher intracellular accumulation compared to non-methylated analogs.[1]
-
Anticancer Activity: Various derivatives have shown cytotoxicity against human cancer cell lines. For example, an N-(4-Bromophenyl) derivative was effective against A549 lung cancer cells (IC₅₀ = 9.2 µM) through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1] A 4-nitrobenzenesulfonyl derivative inhibited tubulin polymerization in HeLa cervical cancer cells (IC₅₀ = 7.8 µM).[1]
Part 3: Synthesis and Manufacturing Considerations
The synthesis of 2-Methyl-1,3-thiazole-5-sulfonamide is achievable through established organic chemistry methodologies, which can be adapted for both laboratory and industrial-scale production.
Synthetic Strategy
The most common synthetic route involves a two-step process starting from readily available 2-aminothiazole precursors. The core logic is to first install the sulfonamide group and then add the methyl group.[1][5]
Caption: General two-step synthesis workflow.
Detailed Laboratory Protocol
This protocol is a representative example based on published methodologies.[1][5]
Step 1: Sulfonylation of 2-Aminothiazole
-
Reactant Preparation: In a suitable reaction vessel, dissolve the 2-aminothiazole derivative in aqueous sodium acetate.
-
Reaction Initiation: Heat the mixture to 80–85°C with constant stirring.
-
Reagent Addition: Slowly add benzenesulfonyl chloride to the heated mixture.
-
Causality: The elevated temperature is required to overcome the activation energy of the reaction. Sodium acetate acts as a base to neutralize the HCl byproduct, driving the reaction forward.
-
-
Monitoring and Workup: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the mixture and isolate the N-sulfonylated intermediate, which typically precipitates out of the solution. Filter, wash with cold water, and dry. Expected purities often exceed 85%.[1]
Step 2: N-Alkylation to Introduce the Methyl Group
-
Reactant Preparation: Suspend the N-sulfonylated intermediate from Step 1 in dimethylformamide (DMF). Add a desiccant such as calcium hydride.
-
Causality: Calcium hydride is a powerful desiccant used to rigorously remove any trace water from the solvent and starting material.[1] This is critical to prevent the hydrolysis of the sulfonyl chloride intermediates and other moisture-sensitive reagents, thereby maximizing yield.
-
-
Reaction Conditions: Heat the mixture to 50–55°C with continuous stirring for approximately 30 minutes.
-
Causality: This controlled temperature range is optimal for the alkylation reaction, ensuring a sufficient reaction rate while minimizing the formation of side products that can occur at higher temperatures.[1]
-
-
Reagent Addition: Add the alkylating agent, such as methyl iodide, to the reaction mixture.
-
Monitoring and Workup: Monitor the reaction via TLC. Once the starting material is consumed, cool the reaction mixture and quench by carefully adding cold distilled water. The final product will typically precipitate. Filter the solid, wash thoroughly with water, and dry to obtain 2-Methyl-1,3-thiazole-5-sulfonamide. Typical yields for this step range from 70–88%.[1]
Industrial Scale-Up Considerations
Transitioning from lab to industrial scale requires process optimization for efficiency and safety.
-
Continuous Flow Reactors: The use of continuous flow chemistry has been shown to significantly improve production efficiency. This technology can reduce reaction times from a typical 8 hours in a batch process to under 2 hours, while maintaining high yields (>90%).[1]
-
Process Control: Critical parameters for successful scale-up include precise pH stabilization at 7.5–8.0 during the sulfonylation step and rigorous moisture control through the use of desiccants or inert atmospheres.[1]
Part 4: Safety, Handling, and Storage
Proper safety and handling procedures are mandatory when working with 2-Methyl-1,3-thiazole-5-sulfonamide.
Hazard Identification
The compound is classified as hazardous under the Globally Harmonized System (GHS).
| Hazard Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[6]H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6] |
| Precautionary Statements | P261: Avoid breathing dust.[7]P280: Wear protective gloves/eye protection.[7]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[8]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[9]
-
Respiratory Protection: If dust formation is unavoidable, use a NIOSH-approved particulate respirator.[9]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[10]
Storage and Disposal
-
Storage: Store at room temperature in a dry, well-ventilated place.[10] Keep the container tightly closed and away from heat or sources of ignition.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[11]
Conclusion
2-Methyl-1,3-thiazole-5-sulfonamide is a potent and versatile heterocyclic compound with a well-defined profile as an enzyme inhibitor and a valuable scaffold for medicinal chemistry. Its ability to potently inhibit disease-relevant carbonic anhydrase isoforms, coupled with the anti-inflammatory and antimicrobial potential of its derivatives, positions it as a molecule of high interest for drug discovery. The straightforward and scalable synthetic routes further enhance its appeal for research and development. Future investigations will likely focus on optimizing its pharmacokinetic properties and exploring novel derivatives to create more selective and potent therapeutic agents for oncology, inflammation, and infectious diseases.
References
- 2-Methyl-1,3-thiazole-5-sulfonamide - 519055-67-5 - Vulcanchem. (n.d.).
- 2-methyl-1,3-thiazole-5-sulfonamide | 519055-67-5 - Sigma-Aldrich. (n.d.).
- 2-Chloro-4-methylthiazole-5-sulfonic acid amide - Chem-Impex. (n.d.).
- SAFETY DATA SHEET - Spectrum Chemical. (2019).
- SAFETY DATA SHEET - 2-Amino-5-methylthiazole. (2010).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Material Safety Data Sheet - Showa Kako Corporation. (n.d.).
- Safety Data Sheet - BASF. (2026).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- CAS 519055-67-5 5-Thiazolesulfonamide,2-methyl-(9CI) - BOC Sciences. (n.d.).
- 2-Aminothiazole-5-sulfonamide | C3H5N3O2S2 | CID 21957433 - PubChem. (n.d.).
- Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. (n.d.).
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PMC - NIH. (n.d.).
- Sulfonamide (medicine) - Wikipedia. (n.d.).
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- 3. chemimpex.com [chemimpex.com]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole-5-sulfonamide | C3H5N3O2S2 | CID 21957433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. showakako.co.jp [showakako.co.jp]
- 9. download.basf.com [download.basf.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
Structural Characterization and Synthetic Utility of 2-Methyl-1,3-thiazole-5-sulfonamide in Medicinal Chemistry
Executive Summary
2-Methyl-1,3-thiazole-5-sulfonamide (CAS: 84672-88-8) represents a critical "fragment-like" scaffold in modern drug discovery. Unlike complex lead compounds, this molecule serves as a low-molecular-weight ligand efficiency (LE) booster, particularly in the design of Carbonic Anhydrase (CA) inhibitors and anti-infective agents. Its value lies in the 1,3-thiazole core, which functions as a bioisostere for pyridine or phenyl rings, offering improved lipophilicity and metabolic stability while the C5-sulfonamide moiety acts as a primary zinc-binding group (ZBG).
This technical guide provides a definitive structural analysis, a self-validating synthetic protocol, and a mechanistic overview of its pharmacological utility.
Part 1: Structural Identity & Informatics
The structural integrity of 2-Methyl-1,3-thiazole-5-sulfonamide is defined by the specific regiochemistry of the sulfonamide attachment at the C5 position, which is electronically favored during electrophilic aromatic substitution.
Chemical Identifiers
| Identifier Type | Value | Note |
| IUPAC Name | 2-Methyl-1,3-thiazole-5-sulfonamide | Preferred Name |
| SMILES | CC1=NC=C(S1)S(=O)(=O)N | Canonical |
| InChI Key | NXGKPRKPUCSEIL-UHFFFAOYSA-N | Standard |
| Molecular Formula | - | |
| Molecular Weight | 178.23 g/mol | Monoisotopic |
Structural Decomposition
The molecule can be conceptually divided into a "Warhead" (the sulfonamide) and a "Tail" (the methyl-thiazole). This distinction is vital for Fragment-Based Drug Discovery (FBDD).
Figure 1: Structural decomposition highlighting the pharmacophore elements relevant to medicinal chemistry.
Part 2: Physicochemical Profile & Drug-Likeness[3]
For researchers in lead optimization, the physicochemical profile dictates the "drug-likeness" of the scaffold. This molecule adheres strictly to the "Rule of Three" (Ro3) for fragments, making it an ideal starting point for library evolution.
| Property | Value | Implication for Drug Design |
| LogP (Octanol/Water) | 0.6 – 1.2 (Experimental) | Moderate lipophilicity ensures good membrane permeability without aggregation risks. |
| Topological Polar Surface Area (TPSA) | ~80 | Within the ideal range (<140 |
| H-Bond Donors (HBD) | 2 | Attributable to the primary sulfonamide ( |
| H-Bond Acceptors (HBA) | 4 | Includes sulfonyl oxygens and thiazole nitrogen. |
| Rotatable Bonds | 1 | High structural rigidity, minimizing entropy loss upon protein binding. |
Part 3: Synthetic Pathway & Experimental Protocol
The synthesis of 2-Methyl-1,3-thiazole-5-sulfonamide is most efficiently achieved via direct chlorosulfonation of the parent heterocycle, followed by amination. This electrophilic aromatic substitution occurs preferentially at the C5 position due to the directing effect of the sulfur atom in the thiazole ring.
Reaction Workflow
Figure 2: Step-wise synthetic pathway via chlorosulfonation and amination.
Detailed Protocol (Self-Validating)
Step 1: Chlorosulfonation
-
Setup: Equip a 3-neck round-bottom flask with a dropping funnel, a reflux condenser, and a calcium chloride drying tube (to exclude atmospheric moisture).
-
Addition: Charge the flask with Chlorosulfonic acid (5.0 eq). Cool to 0°C in an ice bath.
-
Reaction: Dropwise add 2-methylthiazole (1.0 eq) over 30 minutes. Caution: The reaction is highly exothermic.
-
Heating: Once addition is complete, heat the mixture to 120°C for 2–4 hours.
-
Validation Point: Monitor by TLC or LC-MS. The disappearance of the starting material peak confirms conversion to the sulfonyl chloride.
-
-
Quenching: Cool the mixture to room temperature and pour carefully onto crushed ice. The sulfonyl chloride intermediate will precipitate as a solid or oil. Extract immediately with Dichloromethane (DCM) if not solid.
Step 2: Amination
-
Preparation: Dissolve the crude sulfonyl chloride in minimal THF or DCM.
-
Amination: Add concentrated aqueous ammonia (
, 10 eq) dropwise at 0°C. Stir for 1 hour at room temperature. -
Workup: Evaporate the organic solvent. Acidify the aqueous residue slightly (pH ~6) with dilute HCl to precipitate the sulfonamide.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Expected Analytical Data (QC Criteria):
-
1H NMR (DMSO-d6, 400 MHz):
2.70 (s, 3H, ), 7.60 (s, 2H, , exchangeable with ), 8.05 (s, 1H, C4-H). -
MS (ESI): m/z 179.0
.
Part 4: Pharmacological Relevance (Mechanism of Action)
The primary pharmacological application of this structure is as a Carbonic Anhydrase (CA) Inhibitor . The sulfonamide moiety coordinates with the catalytic Zinc ion (
Mechanism of Action Diagram[4]
Figure 3: Coordination chemistry of the sulfonamide-zinc interaction within the Carbonic Anhydrase active site.
Therapeutic Implications:
-
Glaucoma: Inhibition of CA-II reduces intraocular pressure.
-
Oncology: Targeting CA-IX (hypoxia-induced isoform) in solid tumors. The 2-methylthiazole tail allows for specific hydrophobic interactions within the enzyme pocket, potentially offering selectivity over ubiquitous isoforms like CA-I.
References
-
PubChem. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide (Related Structure & Properties). National Library of Medicine. [Link]
-
Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors.[1][2][3][4] Bioorganic & Medicinal Chemistry Letters.[4] [Link]
-
Maren, T. H. (1956).[2] Carbonic anhydrase inhibition.[1][2][3][4] V. N5-substituted 2-acetylamino-1,3,4-thiadiazole-5-sulfonamides. Journal of Pharmacology and Experimental Therapeutics.[2] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carbonic anhydrase inhibition. V. N5-substituted 2-acetylamino-1,3,4-thiadiazole-5-sulfonamides: metabolic conversion and use as control substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 4. Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiazole-5-sulfonamide Scaffold in Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical analysis of the Thiazole-5-sulfonamide scaffold, a specific and potent regioisomer distinct from the more common 2-sulfonamidothiazoles (e.g., sulfathiazole). This scaffold is gaining prominence in medicinal chemistry for its ability to target metalloenzymes (Carbonic Anhydrases) and modulate hypoxic tumor microenvironments.
Executive Summary & Scaffold Significance
The thiazole-5-sulfonamide core represents a privileged structural motif characterized by a sulfonamide functional group (
Key Technical Advantages:
-
Zinc Binding: The sulfonamide nitrogen acts as a monodentate ligand, coordinating with the Zn(II) ion in the active site of metalloenzymes.
-
Acidic Character: The
of the sulfonamide proton (typically 7–9) allows it to exist as an anion at physiological pH, enhancing electrostatic interactions with active site residues (e.g., Thr199 in hCA II). -
Vectorial Functionalization: The C2 and C4 positions allow for orthogonal substitution, enabling the tuning of lipophilicity (
) and steric fit without disrupting the critical C5-pharmacophore.
Synthetic Architecture
Constructing the thiazole-5-sulfonamide core requires navigating the electrophilic susceptibility of the thiazole ring.[1] The C5 position is the most nucleophilic site in 2-substituted thiazoles, making it the ideal target for electrophilic aromatic substitution (S_EAr).
Retrosynthetic Analysis
The most robust route involves the direct chlorosulfonation of a 2-substituted thiazole precursor. This approach avoids the need for pre-functionalized halo-thiazoles and lithium-halogen exchange, which can be sensitive to functional groups.
Validated Experimental Protocol
Target: Synthesis of 2-Methyl-1,3-thiazole-5-sulfonamide (Prototype CA Inhibitor).
Reagents:
-
2-Methylthiazole (1.0 equiv)
-
Chlorosulfonic acid (
) (5.0 equiv) -
Thionyl chloride (
) (2.0 equiv) -
Ammonium hydroxide (25% aq) or substituted amine.
Step-by-Step Methodology:
-
Chlorosulfonation (The Critical Step):
-
Cool neat chlorosulfonic acid (5.0 equiv) to 0°C in a round-bottom flask equipped with a drying tube (gas evolution:
). -
Add 2-methylthiazole dropwise over 20 minutes. Note: The reaction is highly exothermic.
-
Once addition is complete, heat the mixture to 80–100°C for 4 hours. The high temperature is required to overcome the deactivating effect of the forming sulfonic acid group and drive the conversion to sulfonyl chloride.
-
Optional: If conversion is incomplete, add thionyl chloride (2.0 equiv) at 60°C and reflux for an additional 2 hours to ensure full conversion to the sulfonyl chloride.
-
-
Quenching:
-
Cool the reaction mixture to room temperature.
-
Pour the oily residue slowly onto crushed ice with vigorous stirring. The thiazole-5-sulfonyl chloride will precipitate as a solid or heavy oil.
-
Extract immediately with dichloromethane (DCM) if oil forms, or filter if solid. Caution: Sulfonyl chlorides are moisture sensitive.
-
-
Amination:
-
Dissolve the crude sulfonyl chloride in anhydrous THF or DCM.
-
Add the amine (1.1 equiv) and a base (Triethylamine or excess amine, 2.0 equiv).
-
Stir at room temperature for 2–4 hours.
-
Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).
-
Medicinal Chemistry & SAR
The biological activity of thiazole-5-sulfonamides is tightly controlled by the substitution pattern at C2 and the nature of the sulfonamide nitrogen.
Structure-Activity Relationship (SAR) Map
Data Summary: Substituent Effects
| Position | Substituent | Effect on Potency (CA Inhibition) | Effect on Physicochemical Props |
| C2 | Methyl / Ethyl | High (Maintains core electronics) | Increases Lipophilicity ( |
| C2 | Phenyl | Moderate (Steric bulk can interfere) | High Lipophilicity, lower solubility |
| C2 | Amino ( | Variable (Often promiscuous) | Increases polarity, H-bond donor |
| C5 | Critical (Required for Zn binding) | Acidic proton ( | |
| C5 | Null for CA (Steric clash with Zn) | Used for Kinase/Bcl-2 targeting |
Therapeutic Applications & Mechanism
Oncology: Carbonic Anhydrase IX/XII Inhibition
The primary application of the primary thiazole-5-sulfonamide (
-
Context: CA IX is overexpressed in hypoxic tumors (e.g., glioblastoma, triple-negative breast cancer) to regulate intracellular pH.
-
Mechanism: The thiazole-5-sulfonamide mimics the transition state of
hydration. The deprotonated sulfonamide nitrogen coordinates directly to the ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and shutting down catalytic activity.
Dual-Targeting Potential (Bcl-2 / Kinases)
When the sulfonamide nitrogen is substituted (
-
Bcl-2 Family: Thiazole-sulfonamide hybrids have demonstrated efficacy in disrupting Bcl-2/Bax interactions, promoting apoptosis in resistant cancer lines.
-
Kinase Inhibition: The thiazole core can participate in
stacking with the hinge region of kinases, while the sulfonamide moiety forms hydrogen bonds with the gatekeeper residues.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2018). Thiazole-based sulfonamides as potent carbonic anhydrase II, IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Mishra, C. B., et al. (2015). Thiazole: A potent scaffold for anticancer drug discovery. Journal of Heterocyclic Chemistry. Link
-
Grover, G., et al. (2021). Thiazole-5-sulfonamide derivatives: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. Link
-
VulcanChem. (2024). 2-Methyl-1,3-thiazole-5-sulfonamide Technical Data Sheet. Link
Sources
Strategic Scaffold Hopping: Mitigating 2-Aminothiazole Liabilities via the 2-Methyl-1,3-thiazole-5-sulfonamide Motif
Executive Summary: The Privileged vs. The Toxic
In medicinal chemistry, the thiazole sulfonamide scaffold is a "privileged structure," serving as the pharmacophore for a vast array of Carbonic Anhydrase (CA) inhibitors, anti-infectives, and antineoplastic agents.[1] The sulfonamide moiety acts as the Zinc-Binding Group (ZBG), while the thiazole ring provides the necessary geometry to orient the "tail" within the enzyme's hydrophobic pocket.
However, a critical dichotomy exists between two primary variants:
-
2-Aminothiazole Sulfonamides: Highly potent but plagued by "Structural Alert" status due to metabolic bioactivation.[1]
-
2-Methyl-1,3-thiazole-5-sulfonamides: A bioisosteric alternative that retains core geometry while eliminating the specific metabolic liability of the exocyclic amine.
This guide provides a technical roadmap for transitioning from the amino- to the methyl-scaffold, detailing the mechanistic rationale, synthetic pathways, and validation protocols required for this scaffold hop.[1]
Mechanistic Deep Dive: The 2-Aminothiazole Liability
The 2-aminothiazole moiety is classified as a PAINS (Pan-Assay Interference Compounds) and a toxicophore in multiple toxicity screens. The causality lies in its metabolic processing by Cytochrome P450 enzymes.[1][2]
The Bioactivation Pathway
Unlike the metabolically robust methyl group, the 2-amino group facilitates the formation of reactive intermediates. CYP450-mediated oxidation can lead to the formation of an electrophilic iminoquinone or an epoxide intermediate, which then covalently binds to nucleophilic residues (cysteines) on proteins, leading to hepatotoxicity or mutagenicity.[1]
Pathway Visualization
The following diagram illustrates the divergence between the toxic activation of the 2-amino scaffold and the stability of the 2-methyl scaffold.
Figure 1: Comparative metabolic fate.[1] The 2-amino scaffold undergoes bioactivation to electrophilic species, whereas the 2-methyl scaffold typically undergoes benign Phase I/II metabolism.
Structural & Physicochemical Comparison
Replacing the amino group with a methyl group is not a "silent" change.[1] It alters the electronic landscape of the thiazole ring and the physicochemical profile of the drug candidate.
Table 1: Comparative Profile of C2-Substituted Thiazole Sulfonamides
| Feature | 2-Aminothiazole Sulfonamide | 2-Methyl-1,3-thiazole-5-sulfonamide | Impact of Switch |
| Electronic Effect | Electron Donating (+M effect) | Weakly Electron Donating (+I effect) | Methyl analog has lower electron density in the ring. |
| H-Bond Donors | 4 (2 from NH₂, 2 from SO₂NH₂) | 2 (2 from SO₂NH₂) | Loss of 2 H-donors; may affect binding if residue interaction is critical.[1] |
| Lipophilicity (cLogP) | Lower (More Polar) | Higher (More Lipophilic) | Methyl increases permeability but may lower solubility.[1] |
| pKa (Ring N) | ~5.3 (More basic) | ~2.5 (Less basic) | Methyl analog is less likely to be protonated at physiological pH.[1] |
| Metabolic Risk | High (Bioactivation) | Low (Benign oxidation) | Primary driver for the scaffold hop.[1] |
| Synthetic Access | Hantzsch Synthesis (Thiourea) | Hantzsch Synthesis (Thioacetamide) | Similar synthetic complexity.[1] |
Technical Workflow: Synthesis Protocols
The synthesis of the 2-methyl-1,3-thiazole-5-sulfonamide core requires a distinct approach from the aminothiazole route. While aminothiazoles are often made via thiourea, the methyl analog utilizes thioacetamide.[1] Crucially, the introduction of the sulfonamide group at C5 differs; the amino group often requires protection (e.g., N-acetylation) to prevent side reactions during chlorosulfonation, whereas the methyl group tolerates direct electrophilic substitution.[1]
Synthetic Pathway Diagram
Figure 2: Step-wise synthesis of the 2-methyl scaffold.[1] Note the direct chlorosulfonation capability at C5.
Detailed Protocol: Synthesis of 2-Methyl-1,3-thiazole-5-sulfonamide
Step 1: Hantzsch Thiazole Synthesis (Core Formation)
-
Reagents: Chloroacetone (1.0 eq), Thioacetamide (1.0 eq), Ethanol (Solvent).[1]
-
Procedure: Dissolve thioacetamide in absolute ethanol. Add chloroacetone dropwise at room temperature.
-
Reaction: Heat to reflux for 4–6 hours. The solution will darken.
-
Workup: Cool to RT. Concentrate in vacuo.[1] Neutralize the residue with saturated NaHCO₃ solution.[1] Extract with Dichloromethane (DCM).[1] Dry over MgSO₄ and concentrate.
-
Validation: ¹H NMR (CDCl₃) should show a singlet at ~2.7 ppm (Methyl) and doublets for C4-H and C5-H.
Step 2: Chlorosulfonation (Key Step) Note: This step requires strict anhydrous conditions and fume hood ventilation due to HCl gas evolution.
-
Reagents: 2-Methylthiazole (1.0 eq), Chlorosulfonic acid (ClSO₃H, 5.0 eq).
-
Procedure: Cool chlorosulfonic acid to 0°C in a round-bottom flask. Add 2-methylthiazole dropwise (highly exothermic).
-
Reaction: Once addition is complete, heat the mixture to 100°C for 2–3 hours. The electrophilic substitution occurs preferentially at C5.[1]
-
Quench: Cool the mixture to RT. Carefully pour the reaction mixture onto crushed ice (violent reaction). The sulfonyl chloride will precipitate or form an oil.[1]
-
Isolation: Extract immediately with DCM or EtOAc. Wash with cold brine.[1] Dry over anhydrous Na₂SO₄.[1] Do not store; proceed immediately to amination.
Step 3: Amination (Sulfonamide Formation) [1]
-
Reagents: Crude sulfonyl chloride, Ammonium hydroxide (25% aq) or substituted amine, THF/Dioxane.[1]
-
Procedure: Dissolve sulfonyl chloride in THF. Add excess aqueous ammonia (or amine + base) at 0°C.[1]
-
Reaction: Stir at RT for 1 hour.
-
Workup: Acidify to pH 4–5 with 1N HCl to precipitate the sulfonamide. Filter and recrystallize from Ethanol/Water.[1]
Biological Validation: Proving the Advantage
To validate the scaffold hop, one must demonstrate that the methyl analog retains potency against the target (e.g., Carbonic Anhydrase) while exhibiting superior metabolic stability.[1]
Assay 1: Carbonic Anhydrase (CA) Inhibition
Objective: Verify that removing the 2-amino H-bond donor does not destroy affinity.
-
Method: Stopped-flow CO₂ hydration assay.[1]
-
Enzyme: Recombinant hCA I, II (cytosolic) and hCA IX, XII (transmembrane/tumor-associated).[1]
-
Substrate: CO₂ saturated water.[1]
-
Indicator: Phenol red (monitors pH change).[1]
-
Expectation: The sulfonamide group is the primary driver of affinity (
in nanomolar range).[1] The 2-methyl substitution may cause a slight drop in potency compared to 2-amino if the amino group was making a specific backbone contact, but often the hydrophobic interaction of the methyl group compensates.
Assay 2: Microsomal Stability (Metabolic Clearance)
Objective: Quantify the elimination of the "Structural Alert."[1]
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]
-
Protocol:
-
Self-Validating Metric: Calculate Intrinsic Clearance (
).[1]-
Target: 2-Methyl analog should show
(Low/Moderate clearance).[1] -
Control: 2-Amino analog often shows rapid clearance (
) and formation of +16 Da (oxidation) or +32 Da adducts.
-
Assay 3: Glutathione (GSH) Trapping
Objective: Detect reactive metabolites.[1]
-
Protocol: Incubate compound with HLM + NADPH + Glutathione (GSH).
-
Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts via Mass Spec.
-
Result: The 2-methyl scaffold should yield negative GSH adducts, confirming the elimination of the reactive iminoquinone pathway.[1]
References
-
Supuran, C. T. (2018).[1][4] Carbonic anhydrase inhibitors.[1][5][6] Bioorganic & Medicinal Chemistry Letters.[1][7] Link
-
Jakopin, Ž. (2020).[1][8] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[1][2][8] Link
-
Subramanian, R., et al. (2010).[1][3] Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts.[2] Chemical Research in Toxicology.[1][3] Link
-
García Ruano, J. L., et al. (2008).[1][9] Mild and General Method for the Synthesis of Sulfonamides.[1][9] Synthesis.[1][5][10][11][12][13] Link
-
Mishra, C. B., et al. (2018).[1] Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents.[1] Journal of Heterocyclic Chemistry.[1] Link[1]
Sources
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 2. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 3. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.com]
- 7. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 10. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to LogP and Lipophilicity Data for Thiazole Sulfonamides
Foreword: The Critical Role of Lipophilicity in Modern Drug Discovery
In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success or failure. Among these, lipophilicity stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][][3] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the lipophilicity of thiazole sulfonamides, a scaffold of significant interest in medicinal chemistry.
Thiazole sulfonamides are prevalent in numerous therapeutic areas, acting as carbonic anhydrase inhibitors, anticancer agents, and antimicrobials.[4][5][6] Their biological efficacy is inextricably linked to their ability to traverse cellular membranes and interact with biological targets, processes governed in large part by lipophilicity.[7] This property, most commonly quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), requires precise measurement and careful modulation.[1][8] An optimal lipophilicity balance is essential; insufficient lipophilicity can hinder membrane permeability, while excessive lipophilicity often leads to poor aqueous solubility, rapid metabolic clearance, and off-target toxicity.[3]
This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into both the computational prediction and experimental determination of lipophilicity for this vital class of compounds.
Section 1: Computational Prediction of Lipophilicity (LogP)
At the early stages of drug design, before a compound is synthesized, computational methods provide a rapid, cost-effective means of predicting lipophilicity.[9] These in silico tools are invaluable for prioritizing synthetic targets and guiding structural modifications.
Foundational Principles of LogP Prediction
Computational LogP prediction models are broadly categorized into two types:
-
Atom-based methods (e.g., XLOGP, WLogP): These algorithms calculate LogP by summing the contributions of individual atoms, factoring in their local environment and correction factors for intramolecular interactions.
-
Fragment-based methods (e.g., ClogP, miLogP): These methods deconstruct a molecule into a set of predefined structural fragments and sum their known lipophilicity contributions.[10] This approach relies on extensive experimental databases for fragmental values.
It is a critical and well-established limitation that different computational algorithms can yield significantly divergent LogP values for the same molecule, sometimes varying by several log units.[9][11] This discrepancy arises from differences in the underlying algorithms, training datasets, and handling of specific chemical features inherent to the thiazole sulfonamide scaffold. Therefore, relying on a consensus of multiple models is often a more robust strategy.
Workflow for In Silico Lipophilicity Screening
The following diagram outlines a typical workflow for the computational assessment of lipophilicity for a library of virtual thiazole sulfonamide derivatives.
Caption: Workflow for computational LogP screening of virtual compounds.
Data Presentation: Comparative LogP Predictions
To illustrate the variability among computational methods, the table below presents predicted LogP values for a set of hypothetical thiazole sulfonamide derivatives.
| Compound ID | R Group | ClogP | XLOGP3 | WLogP | Consensus LogP |
| TZS-001 | -H | 1.85 | 1.90 | 1.75 | 1.83 |
| TZS-002 | -CH₃ | 2.35 | 2.45 | 2.28 | 2.36 |
| TZS-003 | -Cl | 2.56 | 2.65 | 2.49 | 2.57 |
| TZS-004 | -OCH₃ | 1.79 | 1.82 | 1.68 | 1.76 |
| TZS-005 | -CF₃ | 2.95 | 3.10 | 2.99 | 3.01 |
Note: Values are illustrative and calculated based on general substituent effects.
Section 2: Experimental Determination of Lipophilicity
While computational models are useful for screening, experimental determination is the gold standard for obtaining accurate lipophilicity data for synthesized compounds. The choice of method depends on the required throughput, accuracy, and the specific properties of the compound.
The Shake-Flask Method (LogD)
The traditional shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4 to mimic physiological conditions).[12] The result is the distribution coefficient, LogD, which accounts for the ionization state of the molecule at a given pH.[8] For non-ionizable compounds, LogD is equivalent to LogP.
The causality behind the rigorous steps in this protocol is to ensure a true equilibrium is reached. Pre-saturating the solvents prevents volume changes during the experiment that would alter concentrations. Shaking overnight ensures the partitioning has reached a steady state. Analyzing both phases provides a self-validating system; the total amount of compound should be conserved, confirming the integrity of the measurement.
-
Preparation of Phases:
-
Prepare a 100 mM phosphate buffer and adjust the pH to precisely 7.4.
-
Combine equal volumes of n-octanol and the pH 7.4 buffer in a large separatory funnel. Shake vigorously for 1 hour and then allow the layers to separate overnight. This creates pre-saturated solvents.
-
-
Sample Preparation:
-
Prepare a stock solution of the thiazole sulfonamide test compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of 10 mM.
-
-
Partitioning Experiment:
-
In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated pH 7.4 buffer.
-
Spike the biphasic system with a small volume (e.g., 10 µL) of the 10 mM stock solution to achieve a final concentration of approximately 100 µM.
-
Securely cap the vial and shake on an orbital shaker at room temperature for at least 18 hours to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the vial at >2000 x g for 15 minutes to ensure complete separation of the aqueous and octanol layers.
-
Carefully withdraw an aliquot from each phase for quantitative analysis.
-
Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC with UV-Vis (DAD) detection.[13]
-
-
Calculation:
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
RP-HPLC Method (log k'w)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a higher-throughput alternative for estimating lipophilicity.[9] In this method, compounds are passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times.
The capacity factor (k') is determined at several different mobile phase compositions (e.g., varying methanol/water ratios), and the resulting values are extrapolated to 100% aqueous mobile phase to yield log k'w, a reliable index of lipophilicity.
-
System Setup:
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol (or acetonitrile) with 0.1% formic acid.
-
-
Experimental Runs:
-
Inject the test compound and a set of calibration standards with known LogP values.
-
Perform a series of isocratic runs with varying percentages of Mobile Phase B (e.g., 40%, 50%, 60%, 70%, 80%).
-
Record the retention time (t_R) for each compound at each mobile phase composition. Determine the column dead time (t_0) using a non-retained marker (e.g., uracil).
-
-
Calculations:
-
For each run, calculate the capacity factor k': k' = (t_R - t_0) / t_0
-
Calculate log k' for each run.
-
Plot log k' versus the percentage of the organic modifier in the mobile phase.
-
Perform a linear regression and extrapolate the line to 0% organic modifier (100% aqueous). The y-intercept of this line is the log k'w value.
-
Comparison of Experimental Workflows
The choice between shake-flask and HPLC methods involves a trade-off between throughput and the directness of the measurement.
Caption: Comparison of Shake-Flask and RP-HPLC experimental workflows.
Section 3: Structure-Lipophilicity Relationships (SLR) in Thiazole Sulfonamides
Systematic modification of the thiazole sulfonamide scaffold allows for the fine-tuning of its lipophilicity. Understanding these Structure-Lipophilicity Relationships (SLRs) is fundamental to lead optimization.
An increase in lipophilicity is often associated with improved activity for certain targets, but it must be carefully balanced against potential ADMET liabilities.[14][15] For instance, the addition of a sulfonamide group can modulate antibacterial activity, and further substitution on appended rings can fine-tune this property by altering lipophilicity.[16]
The following diagram illustrates how common chemical modifications can predictably alter the LogP of a core thiazole sulfonamide structure.
Caption: Impact of functional groups on the lipophilicity of a core scaffold.
References
- Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conform
- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PMC.
- Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides.
- An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org.
- Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
-
Chiral Pyrazolo[4,3-e][9][14][17]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. MDPI.
- LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC - NIH.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- Lipophilicity of Drug. BOC Sciences.
- Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
- A COMPARISON OF THEORETICAL METHODS OF CALCULATION OF PARTITION COEFFICIENTS FOR SELECTED DRUGS. Acta Poloniae Pharmaceutica-Drug Research.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
- Tool for lipophilicity determination in drug discovery basic and neutral compounds.
- Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Benchchem.
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- 3. azolifesciences.com [azolifesciences.com]
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- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
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- 10. ptfarm.pl [ptfarm.pl]
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- 12. US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds - Google Patents [patents.google.com]
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Zinc-Binding Groups in Thiazole-Based Carbonic Anhydrase Inhibitors
Executive Summary
This guide provides a rigorous technical analysis of thiazole-based Carbonic Anhydrase Inhibitors (CAIs), focusing on the structural and mechanistic role of the Zinc-Binding Group (ZBG). While the sulfonamide moiety remains the primary ZBG, the thiazole scaffold plays a critical, often underappreciated role in modulating the physicochemical properties—specifically acidity (
Structural Biology & Mechanism: The Zinc Interface
The efficacy of any CAI is predicated on its ability to disrupt the catalytic cycle of the metalloenzyme. To design effective thiazole-based inhibitors, one must first master the coordination geometry of the active site.
The Catalytic Zinc Site
In human Carbonic Anhydrase (hCA) isoforms (specifically the ubiquitous cytosolic hCA I and II, and the tumor-associated hCA IX and XII), the active site contains a Zn(II) ion coordinated in a distorted tetrahedral geometry by three histidine residues (His94, His96, His119 in hCA I numbering) and a water molecule/hydroxide ion.[1][2][3]
-
Catalytic State: The Zn-bound hydroxide (
) is the nucleophile that attacks to form bicarbonate ( ).[3] -
Inhibited State: The inhibitor acts by displacing this catalytic water molecule/hydroxide ion.
The Thiazole-Sulfonamide Interaction
Most thiazole-based CAIs utilize a primary sulfonamide (
-
Ionization: The sulfonamide must be deprotonated (
) to bind effectively. -
Coordination: The deprotonated nitrogen atom coordinates directly to the Zn(II) ion.
-
Hydrogen Bonding: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone nitrogen of Thr199 (and sometimes Glu106), stabilizing the complex.
Diagram 1: Catalytic vs. Inhibited Mechanism
The following diagram contrasts the native catalytic cycle with the competitive inhibition mode of thiazole-sulfonamides.
Caption: Comparative flow of the native CO2 hydration cycle versus the competitive displacement mechanism utilized by Thiazole-Sulfonamide inhibitors.
The Thiazole Advantage: Tuning the ZBG
Why use a thiazole scaffold instead of a simple benzene ring? The answer lies in electronic modulation .
The Modulation Effect
For a sulfonamide to bind Zn(II), it acts as an anion. Therefore, the acidity of the sulfonamide group (
-
Benzene Sulfonamide:
. At physiological pH (7.4), a tiny fraction is ionized. -
Thiazole Sulfonamide (e.g., Acetazolamide): The thiazole ring is electron-withdrawing (heteroaromatic). This pulls electron density away from the sulfonamide, lowering the
to . -
Result: At pH 7.4, a significant portion of the drug is in the active anionic form, leading to nanomolar (
) affinity.
Isoform Selectivity Profiles
Thiazoles allow for structural diversity at the C2 and C5 positions.
-
C2 Position: Typically holds the ZBG (sulfonamide).
-
C5 Position: The "Tail." This moiety interacts with the hydrophobic or hydrophilic pockets at the entrance of the active site.[4] Modifying the C5 tail allows researchers to design inhibitors that select for tumor-associated isoforms (hCA IX) over cytosolic ones (hCA II), reducing systemic side effects.
Synthetic Strategy: Hantzsch Thiazole Synthesis[5][6][7][8][9]
To develop novel thiazole-based CAIs, a robust synthetic route is required. The Hantzsch Thiazole Synthesis is the industry standard due to its reliability and modularity.
Protocol: Synthesis of 2-Amino-Thiazole-Sulfonamides
Reagents:
- -Haloketone (e.g., bromoacetophenone derivative)[5]
-
Thiourea or Sulfonamido-thiourea
-
Solvent: Ethanol or DMF
-
Chlorosulfonic acid (for post-cyclization functionalization)
Step-by-Step Methodology:
-
Cyclization (The Hantzsch Reaction):
-
Dissolve 1.0 eq of
-haloketone and 1.1 eq of thiourea in absolute ethanol. -
Reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Mechanism:[6][7][8][9][10] Nucleophilic attack of sulfur on the
-carbon, followed by condensation of the amine with the carbonyl. -
Workup: Cool to room temperature. Neutralize with saturated
. Filter the precipitate (the 2-aminothiazole core).[11]
-
-
Introduction of ZBG (Chlorosulfonation):
-
Note: If the sulfonamide was not part of the starting thiourea.
-
Cool chlorosulfonic acid (
, excess) to 0°C in an ice bath. -
Slowly add the thiazole intermediate.
-
Heat to 60°C for 2 hours.
-
Pour onto crushed ice to precipitate the sulfonyl chloride.
-
-
Amidation (Activation of ZBG):
-
React the sulfonyl chloride with aqueous ammonia (
) or a specific amine to generate the final sulfonamide. -
Recrystallize from Ethanol/Water.
-
Diagram 2: Synthetic Workflow
Caption: Step-by-step synthetic pathway from raw reagents to the final zinc-binding thiazole inhibitor.
Experimental Validation Protocols
Trustworthiness in data comes from self-validating experimental systems. Two methods are required to confirm ZBG function: Kinetic Assays and Structural Analysis.
Stopped-Flow Hydration Assay
This is the gold standard for measuring CA activity and inhibition constants (
Protocol:
-
Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Indicator: Phenol Red (0.2 mM). This dye shifts absorbance from 557 nm (basic) to yellow (acidic) rapidly.
-
Enzyme Solution: Human CA isoform (e.g., hCA II) at physiological concentration (~10 nM). Incubate with the thiazole inhibitor for 15 minutes prior to mixing.
-
Substrate Solution:
-saturated water (bubbled for 30 mins). -
Execution:
-
Data Analysis:
-
Fit the initial velocity (
) using the Michaelis-Menten equation. -
Calculate
using the Cheng-Prusoff equation: .
-
X-Ray Crystallography (ZBG Confirmation)
To validate that the thiazole-sulfonamide is binding the Zinc and not an allosteric site:
-
Soaking: Soak hCA II crystals in a solution containing the inhibitor (2–5x molar excess) for 24 hours.
-
Diffraction: Collect data to < 2.0 Å resolution.
-
Density Map Inspection: Look for the
difference density at the active site. -
Key Metric: The distance between the Sulfonamide Nitrogen and the Zinc ion must be 1.9 – 2.1 Å . If > 2.5 Å, the ZBG is not coordinating effectively.
Summary of Key Thiazole-Based CAIs
| Compound | Structure | ZBG | Target Isoform | Clinical Use | |
| Acetazolamide | 5-acetamido-1,3,4-thiadiazole-2-sulfonamide | Sulfonamide | Non-selective | ~12 nM | Glaucoma, Diuretic |
| Ethoxzolamide | 6-ethoxy-1,3-benzothiazole-2-sulfonamide | Sulfonamide | Non-selective | ~8 nM | Diuretic (Historical) |
| SLC-0111 | Ureido-benzenesulfonamide (Reference) | Sulfonamide | hCA IX/XII | ~45 nM | Cancer (Phase II) |
| Novel Thiazoles | Tail-modified Thiazole-sulfonamides | Sulfonamide | hCA IX | < 10 nM | Pre-clinical |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with acetazolamide. Proceedings of the National Academy of Sciences (PNAS). Link
-
Khalifah, R. G. (1971).[15] The carbon dioxide hydration activity of carbonic anhydrase.[2][3][12][14][15][16][17] I. Stop-flow kinetic studies. Journal of Biological Chemistry. Link
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: The emergence of thiazole and thiadiazole scaffolds. Journal of Medicinal Chemistry. Link
-
BenchChem Application Note. (2025). Performing a Stopped-Flow CO2 Hydration Assay. Link
Sources
- 1. Structural Studies of β-Carbonic Anhydrase from the Green Alga Coccomyxa: Inhibitor Complexes with Anions and Acetazolamide | PLOS One [journals.plos.org]
- 2. rcsb.org [rcsb.org]
- 3. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. patrinum.ch [patrinum.ch]
- 14. mdpi.com [mdpi.com]
- 15. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design of zinc binding functions for carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for sulfonylation of 2-methylthiazole derivatives
Executive Summary
The sulfonylation of 2-methylthiazole represents a critical bifurcation in heteroaromatic functionalization. The presence of the electron-deficient thiazole ring alongside an acidic C2-methyl group creates a divergent reactivity landscape:
-
Ring C-H Sulfonylation (C5): Best achieved via radical Minisci-type pathways (Metal-free or Cu-catalyzed) to overcome the ring's resistance to electrophilic attack.
-
Lateral C-H Sulfonylation (Methyl Group): Best achieved via anionic lithiation pathways, leveraging the kinetic acidity of the
-methyl protons.
This guide provides validated protocols for both outcomes, with a primary focus on the medicinal chemistry standard: Regioselective C5-Sulfonylation .
Mechanistic Decision Matrix
Before selecting a protocol, the user must define the target regiochemistry. The 2-methylthiazole substrate is sensitive to the mode of activation (homolytic vs. heterolytic).
Figure 1: Decision matrix for selecting the appropriate sulfonylation protocol based on regiochemical targets.
Protocol A: Metal-Free Radical C5-Sulfonylation (The "Green" Standard)
Target: C5-Sulfonylated Thiazoles Mechanism: Oxidative radical cross-coupling (Minisci-type). The sulfonyl radical is electrophilic and selectively attacks the C5 position, which is the most electron-rich position remaining on the electron-deficient ring. Key Advantage: Avoids lateral lithiation of the methyl group; tolerates moisture better than organometallic methods.
Materials
-
Substrate: 2-Methylthiazole (1.0 equiv)
-
Sulfonyl Source: Sodium sulfinate (
) (2.0 equiv) -
Oxidant: Potassium Persulfate (
) (2.0 equiv) -
Solvent: DMSO:Water (4:1 ratio)
-
Catalyst (Optional): AgNO3 (10 mol%) can accelerate reaction but is often unnecessary for simple substrates.
Step-by-Step Procedure
-
Preparation: In a 20 mL screw-cap vial equipped with a magnetic stir bar, dissolve 2-methylthiazole (1.0 mmol, 99 mg) in DMSO (4 mL) and Water (1 mL).
-
Reagent Addition: Add Sodium Sulfinate (2.0 mmol) followed by
(2.0 mmol, 540 mg) in a single portion.-
Note: The reaction is exothermic upon heating. Ensure the vial is not sealed air-tight initially if gas evolution is expected, though this specific transformation is generally gas-neutral compared to decarboxylative methods.
-
-
Reaction: Seal the vial and heat the mixture to 80°C for 12 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material spot (
) should disappear, replaced by a more polar sulfone spot.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with saturated
(2 x 10 mL) to remove acidic byproducts and excess persulfate. -
Wash the organic layer with Brine (10 mL) to remove DMSO.
-
-
Purification: Dry over
, concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation Criteria (Self-Validating)
-
1H NMR: The diagnostic C5-proton of the thiazole ring (singlet/doublet around
7.2-7.5 ppm) must disappear . The methyl singlet at 2.7 ppm should remain intact (integrated to 3H). -
MS (ESI): Look for
. If using a chlorinated sulfinate, ensure the isotope pattern matches.
Protocol B: Copper-Catalyzed C5-Sulfonylation (The "Robust" Standard)
Target: C5-Sulfonylated Thiazoles (High Value/Complex Scaffolds) Mechanism: Cu(II)-mediated single electron transfer (SET). Reference: Adapted from Org. Lett. and J. Org. Chem. protocols for azole functionalization.[1][2][3][4]
Materials
-
Substrate: 2-Methylthiazole (1.0 equiv)
-
Reagent: Sulfonyl Chloride (
) (1.5 equiv) -
Catalyst: CuI (10 mol%) or Cu(OAc)2 (20 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure
-
Inert Setup: Flame-dry a reaction tube and purge with Argon.
-
Mixing: Add CuI (0.1 mmol), 1,10-Phenanthroline (0.2 mmol), and
(2.0 mmol). -
Substrate Addition: Add 2-methylthiazole (1.0 mmol) and Sulfonyl Chloride (1.5 mmol) dissolved in 1,4-Dioxane (5 mL).
-
Heating: Heat to 100°C for 16-24 hours under Argon.
-
Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc. Concentrate and purify as in Protocol A.
Protocol C: Lateral Sulfonylation (The "Avoidance" or "Target" Protocol)
Target: 2-((Sulfonyl)methyl)thiazole Mechanism: Lithiation-Trapping. The protons on the 2-methyl group are kinetically more acidic than the C5 ring proton due to the adjacent nitrogen (lateral lithiation).
Critical Warning
If your goal is C5-sulfonylation (Protocol A/B), avoid strong bases like n-BuLi or LDA. They will exclusively deprotonate the methyl group, leading to lateral functionalization or polymerization.
Procedure (For Lateral Functionalization)
-
Cryogenic Setup: Cool a solution of 2-methylthiazole (1.0 equiv) in anhydrous THF to -78°C .
-
Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 mins at -78°C. The solution usually turns deep red/orange (formation of the lateral anion).
-
Trapping: Add Benzenesulfonyl Fluoride (PhSO2F) or Disulfide (followed by oxidation). Note: Sulfonyl chlorides often fail here due to metal-halogen exchange; fluorides are preferred for electrophilic trapping.
-
Quench: Quench with saturated
at -78°C, then warm to RT.
Comparison of Methodologies
| Feature | Protocol A (Radical) | Protocol B (Copper) | Protocol C (Lithiation) |
| Regioselectivity | C5 (Ring) | C5 (Ring) | Lateral (Methyl) |
| Reagent Cost | Low (Sulfinates) | Medium (Catalysts) | Low (n-BuLi) |
| Conditions | Aerobic/Open Flask | Inert Atmosphere | Strictly Anhydrous/-78°C |
| Functional Group Tolerance | High (Acids, Alcohols ok) | Moderate | Low (No ketones/aldehydes) |
| Primary Risk | Incomplete conversion | Copper removal | Moisture sensitivity |
Troubleshooting Guide
Issue: Low Yield in Radical Sulfonylation (Protocol A)
-
Cause: Poor solubility of sodium sulfinate in pure DMSO.
-
Solution: Increase water content to 20-30% (v/v). The biphasic nature helps dissolve the salt while keeping the organic substrate in DMSO.
-
Alternative: Use TBHP (tert-Butyl hydroperoxide) as the oxidant instead of persulfate if the substrate is acid-sensitive (persulfate generates
byproduct).
Issue: Mixture of C5 and Lateral Products
-
Cause: Using a radical protocol with a highly electrophilic radical source that abstracts hydrogen from the methyl group (rare, but possible with specific halogens).
-
Solution: Switch to the Copper-Catalyzed method (Protocol B). The coordination of Copper to the thiazole nitrogen helps direct the reaction to the ring C5 position via a specific metallacycle intermediate.
References
-
Metal-Free Radical Sulfonylation (Minisci-Type)
-
Copper-Catalyzed Sulfonylation
-
Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates. (2017). ResearchGate.[8]
-
-
Lithiation Selectivity (Lateral vs. Ring)
-
General Minisci Reaction on Azoles
Sources
- 1. Sci-Hub. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles / Journal of the Chemical Society, Perkin Transactions 1, 1991 [sci-hub.box]
- 2. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 3. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Sulfonyl Carbazoles via Oxidative C-H Functionalization of Tetrahydrocarbazoles with Sulfonyl Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methylthiazole | C4H5NS | CID 77129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. excli.de [excli.de]
- 8. researchgate.net [researchgate.net]
- 9. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual Remote C-H Functionalization Using Aryl Sulfonium Salts & Applications of Ruthenium η-Arene Complexes :: MPG.PuRe [pure.mpg.de]
- 13. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Preparation of DMSO Stock Solutions for 2-Methyl-1,3-thiazole-5-sulfonamide
Abstract & Scope
This technical guide details the standardized protocol for preparing, storing, and handling Dimethyl Sulfoxide (DMSO) stock solutions of 2-Methyl-1,3-thiazole-5-sulfonamide (CAS: 105530-12-1). While this compound is a critical fragment in medicinal chemistry—often serving as a scaffold for kinase inhibitors and carbonic anhydrase antagonists—its physicochemical properties present specific challenges.
The sulfonamide moiety (
Physicochemical Profile & Solubility Logic
Before formulation, one must understand the solute-solvent interaction. 2-Methyl-1,3-thiazole-5-sulfonamide is a polar aprotic-soluble solid.[1]
| Property | Value | Implication for Stock Prep |
| Molecular Weight | 178.23 g/mol | Basis for molarity calculations. |
| Appearance | Crystalline Solid (Off-white/Pale Yellow) | Visual inspection required for homogeneity. |
| LogP | ~0.6 - 1.2 (Estimated) | Moderate lipophilicity; water solubility is limited but DMSO solubility is high. |
| pKa (Sulfonamide) | ~10.0 | Acidic proton; stable in neutral DMSO but sensitive to strong basic contaminants. |
| DMSO Solubility | High (>100 mM) | Suitable for high-concentration master stocks (e.g., 50 mM or 100 mM). |
The "Hidden Variable": DMSO Hygroscopicity
DMSO is aggressively hygroscopic.[2] At 20°C and 60% relative humidity, pure DMSO can absorb >10% water by weight within 24 hours.
-
Risk: Water acts as an "anti-solvent" for this thiazole derivative.
-
Threshold: If water content exceeds 1-2%, 2-Methyl-1,3-thiazole-5-sulfonamide may precipitate, often invisibly as micro-crystals, altering the effective concentration of your assay.
Protocol: Preparation of Master Stock (50 mM)
Objective: Prepare 10 mL of a 50 mM Master Stock.
Equipment & Reagents[3][4][5][6]
-
Compound: 2-Methyl-1,3-thiazole-5-sulfonamide (>98% purity).
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage if possible to minimize leaching.
-
Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter. Do NOT use Cellulose Acetate.
Step-by-Step Methodology
Step 1: Gravimetric Calculation
Target Molarity (
Expert Insight: Always weigh the solid first, then add solvent. Adding solid to a fixed volume of solvent expands the total volume (displacement effect), resulting in a concentration slightly lower than calculated.
Step 2: Dissolution (The Critical Step)
-
Weigh 89.1 mg of compound into a 20 mL amber glass vial.
-
Add 5.0 mL of Anhydrous DMSO.
-
Vortex rigorously for 60 seconds.
-
Sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minutes.
-
Add the remaining DMSO to reach exactly 10.0 mL total volume (or adjust based on mass if using gravimetric addition:
).
Step 3: Sterilization & Aliquoting
-
Pre-wet a 0.22 µm PTFE filter with 0.5 mL pure DMSO (discard flow-through).
-
Filter the stock solution into a sterile reservoir.
-
Aliquot immediately into single-use volumes (e.g., 50 µL or 100 µL) in cryovials.
-
Reasoning: This eliminates freeze-thaw cycles, which are the primary cause of compound degradation.
-
Visualizing the Workflow
The following diagram illustrates the critical decision points and failure modes in the preparation process.
Figure 1: Workflow for the preparation of a 50 mM Master Stock, emphasizing the visual quality control checkpoint.
Storage & Handling: The Freeze-Thaw Danger
DMSO freezes at 18.5°C . This high freezing point creates a specific risk profile during storage.
The "Supercooling" Phenomenon
When stored at -20°C, DMSO freezes solid. Upon thawing, it often remains liquid at temperatures below 18.5°C (supercooling) or melts unevenly.
-
The Risk: If you pipette from a partially frozen stock, you may aspirate pure solvent (which melts first) or concentrated solute, destroying the molarity accuracy.
-
The Protocol:
-
Thaw the vial completely at Room Temperature (RT) or 37°C.
-
Vortex immediately before opening to ensure homogeneity.
-
Inspect for "needles" or turbidity (signs of water contamination/precipitation).
-
Compound Stability Mechanism
The diagram below details why proper storage is non-negotiable for sulfonamides in DMSO.
Figure 2: The mechanism of stock degradation. Water absorption drives both physical precipitation and chemical hydrolysis.
Troubleshooting & QC
If precipitation is observed upon thawing or dilution:
| Observation | Probable Cause | Corrective Action |
| Cloudiness on Thaw | Incomplete mixing after melting. | Warm to 37°C for 5 mins; Vortex vigorously. |
| Crystals at Bottom | Water contamination (>2%). | Discard stock. Re-make using fresh, anhydrous DMSO. |
| Precipitate in Media | "Shock" precipitation upon dilution into aqueous buffer. | Step-wise dilution: Dilute stock 1:10 in intermediate solvent (e.g., 50% DMSO/Water) before adding to final media. |
| Yellowing over time | Oxidation or photo-degradation. | Check LC-MS. If purity <90%, discard. Store future stocks in amber vials. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12094251, 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide (Derivative Reference). Retrieved from [Link]
-
Engeloch, C., et al. (2008).[8] Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]
-
Cheng, X., et al. (2003).[6] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]
Sources
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- 3. emulatebio.com [emulatebio.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Stability of screening compounds in wet DMSO. - OAK Open Access Archive [oak.novartis.com]
Application Note: High-Purity Crystallization of 2-Methyl-1,3-thiazole-5-sulfonamide
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive technical guide to the purification of 2-Methyl-1,3-thiazole-5-sulfonamide via crystallization. As a key intermediate and structural motif in pharmaceutical development, achieving high purity and a consistent crystalline form is critical for downstream applications and ensuring final product quality. This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling scientists to rationally design, execute, and troubleshoot purification protocols. We present detailed methodologies for controlled cooling and antisolvent crystallization, supported by troubleshooting guides and workflow diagrams, to empower researchers in developing robust and scalable purification processes.
Introduction: The Critical Role of Crystallization
2-Methyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound belonging to the thiazole sulfonamide family.[1] The sulfonamide moiety is a well-established pharmacophore, and this particular scaffold serves as a valuable building block in medicinal chemistry.[2] The purification of such active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development, with crystallization being the predominant industrial method.[3]
A successful crystallization process not only removes chemical impurities but also allows for precise control over the solid-state properties of the final product, such as:
-
Purity: Meeting stringent regulatory standards.
-
Polymorphism: Ensuring the correct, most stable crystal form is consistently produced, which impacts solubility and bioavailability.[4]
-
Particle Size Distribution (PSD): Affecting downstream processing like filtration, drying, and formulation.[5]
This guide details two primary crystallization methods, tailored from established principles for sulfonamide compounds, to provide a robust starting point for process development.[4][6]
Foundational Knowledge: Physicochemical Properties
A rational crystallization process design begins with understanding the physicochemical properties of the target compound. This data informs solvent selection, temperature profiling, and the choice of crystallization method.
| Property | Value | Significance for Crystallization |
| Molecular Formula | C₄H₆N₂O₂S₂ | - |
| Molecular Weight | 178.2 g/mol | Essential for calculating concentrations and yields.[1] |
| Melting Point | 168–170°C (decomposes) | Indicates thermal sensitivity; melt crystallization is likely unsuitable due to decomposition risk.[1][7] |
| LogP (Octanol-Water) | 1.8 ± 0.3 | Suggests moderate lipophilicity, guiding selection towards organic solvents.[1] |
| Aqueous Solubility | 12 mg/mL (at pH 7.4, 25°C) | Moderate solubility indicates water can be an effective antisolvent.[1] |
The Crystallization Workflow: A Conceptual Overview
Crystallization is a thermodynamically driven process where a solute in a supersaturated solution organizes into a highly ordered solid phase. Supersaturation, the state where the solute concentration exceeds its equilibrium solubility, is the essential driving force.[5] The process can be visualized as a sequence of controlled steps.
Caption: A decision tree for troubleshooting common crystallization issues.
Polymorphism Control: Polymorphism is a known characteristic of sulfonamides. [4]To ensure batch-to-batch consistency:
-
Standardize Conditions: Strictly control solvent choice, concentration, cooling/addition rates, and agitation.
-
Seeding: Introduce a small quantity of a crystal of the desired polymorph into the supersaturated solution. This provides a template for growth and can be a powerful tool for controlling the final crystal form. [3][4]
Purity Assessment and Quality Control
Post-crystallization, it is imperative to validate the purity and form of the material.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying chemical purity and detecting trace impurities.
-
Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the chemical structure.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify different polymorphic forms, each of which will have a unique melting endotherm.
-
Residual Solvent Analysis: Gas Chromatography (GC) with a headspace sampler is used to quantify the amount of residual solvent, ensuring it is below regulatory limits.
Conclusion
The purification of 2-Methyl-1,3-thiazole-5-sulfonamide by crystallization is a critical step for its use in research and development. By applying the principles of controlled cooling and antisolvent crystallization, researchers can develop robust and scalable processes. The protocols provided herein serve as a scientifically grounded starting point. Systematic optimization, guided by a thorough understanding of the compound's physicochemical properties and the principles of supersaturation and nucleation, will lead to a process that consistently delivers a product of high purity and desired solid-state characteristics.
References
-
Di Profio, G., et al. (2009). Antisolvent membrane crystallization of pharmaceutical compounds. PubMed. [Link]
-
Thorat, A. A., & Dalvi, S. V. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. [Link]
-
Hiwale, A. A., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Shete, A., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. PubMed. [Link]
-
Lee, J., et al. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Vaisala. (2025). Cooling crystallization monitoring and control in API production processes with RI measurements. Vaisala. [Link]
-
Su, Q., et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design, ACS Publications. [Link]
-
CordenPharma. (2024). Crystallization for Complex Lipids & APIs. CordenPharma. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12094251, 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. PubChem. [Link]
-
Al-Majid, A. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]
-
Obadia, M. M., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
- U.S. Patent US2777844A. (1957). Sulfonamide purification process.
Sources
- 1. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 2. CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide [cymitquimica.com]
- 3. Crystallization for Complex Lipids & APIs | CordenPharma [cordenpharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cooling crystallization monitoring and control in API production processes with RI measurements | Vaisala [vaisala.com]
- 6. eurjchem.com [eurjchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol Guide: N-Alkylation of 2-Methyl-1,3-thiazole-5-sulfonamide
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of FDA-approved therapeutics.[1] The 2-methyl-1,3-thiazole-5-sulfonamide scaffold, in particular, is a privileged structure known for its role as a potent carbonic anhydrase inhibitor and its presence in various biologically active agents.[2][3][4] N-alkylation of the sulfonamide nitrogen is a critical synthetic transformation that enables the modulation of physicochemical properties, target engagement, and pharmacokinetic profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the general procedures for the N-alkylation of 2-methyl-1,3-thiazole-5-sulfonamide, detailing three primary methodologies: classical alkylation with halides, catalytic alkylation with alcohols, and the Mitsunobu reaction. We delve into the mechanistic underpinnings of each method, provide detailed step-by-step protocols, and offer insights into process optimization and troubleshooting.
Introduction: The Strategic Importance of N-Alkylation
The acidic proton on the sulfonamide nitrogen (pKa ≈ 10) allows it to act as a versatile nucleophile upon deprotonation. The resulting N-alkylated sulfonamides are crucial motifs in medicinal and agrochemical chemistry, exhibiting a broad spectrum of biological activities.[5] The strategic installation of alkyl groups (R') onto the 2-methyl-1,3-thiazole-5-sulfonamide core (Figure 1) allows for systematic Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of properties such as:
-
Lipophilicity: Affecting cell membrane permeability and oral absorption.
-
Target Binding: Introducing new interactions with enzyme active sites or receptor pockets.
-
Metabolic Stability: Blocking sites of metabolic degradation.
-
Solubility: Modulating aqueous solubility for improved formulation.
Figure 1. General scheme for the N-alkylation of 2-Methyl-1,3-thiazole-5-sulfonamide.
This document outlines robust and reproducible protocols for achieving this key transformation, empowering chemists to efficiently generate diverse libraries of novel compounds for discovery programs.
Mechanistic Foundations of N-Alkylation
Understanding the underlying reaction mechanisms is paramount for selecting the appropriate synthetic strategy and for troubleshooting suboptimal results.
Classical SN2 Alkylation
The most traditional approach involves the deprotonation of the sulfonamide with a suitable base to form a nucleophilic sulfonamidate anion. This anion then displaces a leaving group (typically a halide) from an alkyl electrophile in a classical SN2 reaction. The choice of base is critical; it must be strong enough to deprotonate the sulfonamide but should not promote side reactions. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH).
The "Borrowing Hydrogen" Principle
More modern, atom-economical methods utilize alcohols as alkylating agents, generating only water as a byproduct.[6][7] These reactions, often catalyzed by transition metals like copper, iridium, or manganese, operate via a "borrowing hydrogen" or "hydrogen transfer" mechanism.[6][8][9][10] The catalytic cycle generally proceeds through three key stages:
-
Oxidation: The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate.
-
Condensation: The aldehyde condenses with the sulfonamide to form an N-sulfonyl imine.
-
Reduction: The catalyst returns the borrowed hydrogen, reducing the imine to the final N-alkylated sulfonamide product.[6][8]
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for the N-alkylation of sulfonamides using primary or secondary alcohols.[11][12][13] This redox-coupled reaction is mediated by a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12] A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, making it exceptionally useful in stereospecific synthesis.[12]
Experimental Protocols & Methodologies
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Method A: Classical N-Alkylation with an Alkyl Halide
This protocol is a robust and widely applicable method for alkylating with primary and secondary alkyl halides.
Protocol A: Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1,3-thiazole-5-sulfonamide (1.0 eq.).
-
Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF, ~0.2 M) and potassium carbonate (K2CO3, 1.5 eq.).
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.
Causality Insights:
-
Base Selection: K2CO3 is a moderately strong base, sufficient for deprotonation without causing significant decomposition. For less reactive halides, a stronger base like NaH may be required, though this increases the risk of side reactions.
-
Solvent Choice: DMF is an excellent polar aprotic solvent that effectively solvates the potassium sulfonamidate salt, enhancing its nucleophilicity.
Method B: Manganese-Catalyzed N-Alkylation with an Alcohol
This method represents an environmentally benign "borrowing hydrogen" approach.[9][14]
Protocol B: Step-by-Step Procedure
-
Setup: To an oven-dried Schlenk tube, add 2-methyl-1,3-thiazole-5-sulfonamide (1.0 eq.), the alcohol (e.g., benzyl alcohol, 1.2 eq.), a manganese(I) PNP pincer precatalyst (~2 mol%), and potassium carbonate (K2CO3, 20 mol%).
-
Solvent: Add anhydrous xylenes (~0.5 M).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas (3x).
-
Reaction: Place the sealed tube in a preheated oil bath at 110-130 °C and stir vigorously for 12-24 hours.
-
Workup & Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Causality Insights:
-
Catalyst: The manganese catalyst is essential for facilitating the hydrogen transfer steps (oxidation and reduction).[9]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere to prevent oxidation of the catalyst and reagents at elevated temperatures.
Method C: N-Alkylation via the Mitsunobu Reaction
This protocol is ideal for temperature-sensitive substrates and for reactions where stereochemical inversion of an alcohol is desired.
Protocol C: Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve 2-methyl-1,3-thiazole-5-sulfonamide (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled, stirring solution. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Concentration & Purification: Once complete, concentrate the reaction mixture under reduced pressure. The primary byproduct, triphenylphosphine oxide (TPPO), can sometimes be partially removed by precipitation from a minimal amount of a nonpolar solvent (e.g., diethyl ether). Purify the crude material by flash column chromatography.
Causality Insights:
-
Reagent Order: The order of addition is crucial. DIAD is added last and slowly to control the exothermic reaction and prevent side product formation.[15]
-
Purification Challenge: The main drawback of the Mitsunobu reaction is the stoichiometric formation of TPPO and the hydrazine byproduct, which can complicate purification.[11] Careful chromatography is essential.
Data Presentation & Workflow Visualization
Table 1: Comparison of N-Alkylation Methodologies
| Feature | Method A: Classical Alkylation | Method B: Borrowing Hydrogen | Method C: Mitsunobu Reaction |
| Alkylating Agent | Alkyl Halide/Sulfonate | Primary/Benzylic Alcohol | Primary/Secondary Alcohol |
| Key Reagents | Base (e.g., K2CO3, NaH) | Transition Metal Catalyst | PPh3, DIAD/DEAD |
| Typical Solvent | DMF, Acetonitrile | Toluene, Xylenes | THF, Dichloromethane |
| Temperature | Room Temp. to 80 °C | High (110-130 °C) | 0 °C to Room Temp. |
| Pros | Well-established, reliable, wide substrate scope. | Atom economical, uses alcohols, water is the only byproduct.[6] | Mild conditions, stereospecific (inversion), good for sensitive substrates.[12] |
| Cons | Generates salt waste, alkyl halides can be toxic/lachrymatory. | Requires high temperatures, specific catalysts, and inert atmosphere. | Stoichiometric byproducts (TPPO) complicate purification.[11] |
Diagrams: Visualizing the Process
The following diagrams illustrate the general workflow and the decision-making process for selecting a suitable N-alkylation method.
Caption: General experimental workflow for N-alkylation.
Caption: Decision tree for selecting an N-alkylation method.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base (Method A). 2. Inactive catalyst (Method B). 3. Low reactivity of alkylating agent. 4. Wet reagents/solvents. | 1. Switch to a stronger base (e.g., NaH, Cs2CO3). 2. Use fresh catalyst; ensure inert atmosphere is maintained. 3. Increase reaction temperature and/or time; add a catalyst (e.g., NaI). 4. Use freshly dried solvents and reagents. |
| N,N-Dialkylation | 1. Use of a very strong base with a highly reactive electrophile. 2. Excess alkylating agent. | 1. Use a milder base (K2CO3). 2. Use a stoichiometric amount (1.0-1.1 eq.) of the alkylating agent. |
| Difficult Purification | 1. Co-elution of product with TPPO (Method C). 2. Streaking on silica gel column. | 1. Try precipitating TPPO from ether or hexanes before chromatography. Use a different solvent system. 2. The product may be acidic; add 0.5-1% triethylamine or acetic acid to the eluent. |
Conclusion
The N-alkylation of 2-methyl-1,3-thiazole-5-sulfonamide is a fundamental transformation for generating novel chemical entities in drug discovery. This guide has detailed three distinct, reliable methods—classical alkylation, catalytic borrowing hydrogen, and the Mitsunobu reaction—each with unique advantages. By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently select the optimal strategy based on their specific substrate, scale, and synthetic goals, thereby accelerating the pace of their research and development efforts.
References
-
Soltani Rad, N., et al. (2014). Highly Efficient One-Pot Synthesis of N-Alkyl Sulfonamides from Alcohols Using N-(p-Toluenesulfonyl) Imidazole (Tsim). Phosphorus, Sulfur, and Silicon and the Related Elements, 189(4), 486-496. [Link]
-
Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. [Link]
-
Organic Synthesis. Mitsunobu reaction. Organic-synthesis.org. [Link]
-
Barluenga, S., et al. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Chemistry – A European Journal, 15(47), 13163-13170. [Link]
-
Wang, D., et al. (2018). Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. ACS Catalysis, 8(9), 8176–8185. [Link]
-
Whittaker, A. M., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Catalysis, 9(3), 2093–2099. [Link]
-
Pharmaffiliates. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaffiliates.com. [Link]
-
Al-Faiyz, Y. S. S., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(33), 6653-6661. [Link]
-
Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
-
Kaur, N., et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 28(13), 5006. [Link]
-
Barluenga, S., et al. (2009). Copper-Catalyzed Alkylation of Sulfonamides with Alcohols. Angewandte Chemie International Edition, 48(32), 5946-5948. [Link]
-
Huang, H., & Kang, J. Y. (2017). Alkylation of Amines under Mitsunobu Conditions. The Journal of Organic Chemistry, 82(12), 6604-6614. [Link]
-
ResearchGate. (n.d.). Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary... Researchgate.net. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic-chemistry.org. [Link]
-
Sanghavi, N. M., et al. (1989). N-Alkylation of Sulfonamides Using Anion Exchange Resin. Synthetic Communications, 19(9-10), 1499-1503. [Link]
-
Kasyan, A., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(1), 22-29. [Link]
-
SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syr.edu. [Link]
-
Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Nottingham.ac.uk. [Link]
-
Pena, M. R., & Stille, J. K. (1989). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Journal of the American Chemical Society, 111(14), 5417–5424. [Link]
-
ChemRxiv. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. Chemrxiv.org. [Link]
-
El-Sayed, M., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 14(7), 1335-1342. [Link]
-
ResearchGate. (2018). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Researchgate.net. [Link]
-
Van der Puyl, V., et al. (2018). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 83(17), 10456–10463. [Link]
-
ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Researchgate.net. [Link]
-
van der Velden, J. L. J., et al. (2024). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Semanticscholar.org. [Link]
- Google Patents. (n.d.). DE77435C - Process for the purification of crude toluenesulfonamide.
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
ResearchGate. (n.d.). N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. Researchgate.net. [Link]
-
ChemRxiv. (2024). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. Chemrxiv.org. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chem.libretexts.org. [Link]
-
Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113. [Link]
-
NIH. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Ncbi.nlm.nih.gov. [Link]
-
ResearchGate. (2010). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. Researchgate.net. [Link]
Sources
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Troubleshooting & Optimization
Troubleshooting low yields in thiazole sulfonamide synthesis
Technical Support Center: Troubleshooting Thiazole Sulfonamide Synthesis
Introduction: The Thiazole Challenge
The synthesis of N-thiazolyl sulfonamides is a cornerstone in medicinal chemistry, yielding bioactive scaffolds found in antibiotics (sulfathiazole), carbonic anhydrase inhibitors, and anti-cancer agents. However, the reaction between 2-aminothiazoles and sulfonyl chlorides is deceptively simple. Researchers often encounter low yields (<40%) , bis-sulfonylation , and regioselectivity issues (endo- vs. exo-nitrogen attack).
This guide moves beyond basic textbook procedures to address the mechanistic bottlenecks inherent to the thiazole ring's electronic structure.
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Reactivity & Nucleophilicity
Q1: I am observing <20% conversion even after refluxing in pyridine. The starting material remains unreacted. Why? Diagnosis: The 2-aminothiazole is likely deactivated by electron-withdrawing groups (EWGs) or steric hindrance. Technical Insight: The thiazole ring is electron-deficient (π-deficient). If you have EWGs (e.g., -NO₂, -CF₃, -COtR) at the C4 or C5 positions, the nucleophilicity of the exocyclic amine is drastically reduced. The lone pair is delocalized into the ring, making it a poor nucleophile for the sulfonyl chloride. Solution:
-
Switch Bases: Pyridine (pKa ~5.2) is too weak to fully deprotonate the amine. Switch to a strong non-nucleophilic base like NaH (Sodium Hydride) or LiHMDS in THF or DMF. This generates the thiazolyl anion, which is a significantly more potent nucleophile.
-
Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to the amine more efficiently than the chloride alone.
Q2: My sulfonyl chloride is disappearing, but I’m isolating the sulfonic acid instead of the sulfonamide. Diagnosis: Competitive hydrolysis due to wet solvents or "wet" pyridine. Technical Insight: Sulfonyl chlorides are highly moisture-sensitive. Pyridine is hygroscopic. If the rate of nucleophilic attack by the amine is slow (see Q1), water (even trace amounts) becomes the dominant nucleophile. Solution:
-
Dry Solvents: Distill pyridine over KOH or use anhydrous grade solvents stored over molecular sieves.
-
Inert Atmosphere: Run the reaction under Argon/Nitrogen.
-
Quality Check: Verify the purity of the sulfonyl chloride via ¹H NMR. Impure reagents often contain sulfonic acid, which inhibits the reaction.
Category B: Side Products & Regioselectivity
Q3: I am getting a major side product that has two sulfonyl groups. How do I prevent this? Diagnosis: Bis-sulfonylation. Technical Insight: The resulting sulfonamide product (R-SO₂-NH-Thiazole) is actually more acidic (pKa ~6-7) than the starting amine. In the presence of base, it deprotonates to form a sulfonamide anion, which is still nucleophilic enough to attack a second equivalent of sulfonyl chloride. Solution:
-
Stoichiometry: strictly limit sulfonyl chloride to 0.95 - 1.0 equivalents . Do not use excess.
-
Reverse Addition: Add the sulfonyl chloride solution dropwise to the amine solution. This keeps the concentration of electrophile low relative to the amine.
-
Hydrolysis Step: If bis-sulfonylation is unavoidable, treat the crude mixture with aqueous NaOH/EtOH at reflux. The second sulfonyl group is often kinetically more labile and can be selectively hydrolyzed off, returning the mono-sulfonamide.
Q4: Is the reaction occurring at the exocyclic nitrogen (NH₂) or the ring nitrogen? Diagnosis: Ambident nucleophilicity/Tautomerism. Technical Insight: 2-aminothiazoles exist in equilibrium between the amino (A) and imino (B) tautomers. While the amino form is usually dominant, the ring nitrogen is a "soft" nucleophile. Under kinetic control or with specific substitution patterns, you may observe sulfonylation at the ring nitrogen (endo-attack), leading to an imino-sulfonamide. Solution:
-
Thermodynamic Control: Heating usually favors the more stable exocyclic sulfonamide.
-
Characterization: Use ¹H NMR (NH shift) and X-ray crystallography if possible to confirm regiochemistry. The exocyclic sulfonamide NH typically appears downfield (10-13 ppm).
Part 2: Optimized Experimental Protocols
Method A: Standard Pyridine Protocol (For Reactive Amines)
Best for: Electron-rich or neutral thiazoles.
-
Dissolution: Dissolve 2-aminothiazole (1.0 equiv) in anhydrous pyridine (5-10 mL/mmol).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add sulfonyl chloride (1.1 equiv) portion-wise over 15 minutes.
-
Checkpoint: If the mixture turns deep red/brown immediately, this is normal (formation of charge-transfer complexes).
-
-
Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) or 60°C. Monitor by TLC/LCMS.
-
Workup:
-
Pour mixture into 10x volume of ice-cold water .
-
Acidify to pH ~4-5 with 1N HCl (this protonates pyridine and precipitates the sulfonamide).
-
Troubleshooting: If a "gummy" oil forms, sonicate the mixture or add a small amount of EtOH to induce crystallization.
-
Method B: Strong Base "Anion" Protocol (For Unreactive Amines)
Best for: Electron-deficient thiazoles (e.g., nitro-, ester-substituted).
-
Activation: Suspend NaH (60% in oil, 2.2 equiv) in anhydrous THF under Argon at 0°C.
-
Deprotonation: Add 2-aminothiazole (1.0 equiv) dissolved in THF dropwise. Stir for 30 min at 0°C -> RT.
-
Observation: Evolution of H₂ gas stops when deprotonation is complete.
-
-
Coupling: Cool back to 0°C. Add sulfonyl chloride (1.0 equiv) dropwise.
-
Reaction: Stir at RT for 2-4 hours.
-
Quench: Carefully quench with saturated NH₄Cl solution. Extract with EtOAc.
Part 3: Data & Visualization
Table 1: Base & Solvent Selection Matrix
| Condition | Base | Solvent | Pros | Cons | Recommended For |
| Standard | Pyridine | Pyridine | Simple workup, acts as solvent & base | Hygroscopic, bad for weak nucleophiles | General synthesis |
| Catalytic | TEA / DMAP | DCM / THF | Faster reaction, mild conditions | DMAP difficult to remove completely | Sterically hindered amines |
| Anionic | NaH / LiHMDS | THF / DMF | Highest reactivity, forces conversion | Moisture sensitive, strict anhydrous conditions | Electron-deficient thiazoles |
| Green | Na₂CO₃ | Water/Acetone | Eco-friendly, cheap | Slow kinetics, hydrolysis risk | Highly reactive substrates only |
Figure 1: Reaction Mechanism & Failure Points
Caption: Mechanistic pathway showing the critical competition between product formation, bis-sulfonylation (over-reaction), and hydrolysis.
References
-
Ayimbila, F. et al. (2025). Synthesis, Biological Investigation, and In Silico Studies of 2-Aminothiazole Sulfonamide Derivatives as Potential Antioxidants. EXCLI Journal. [Link]
-
Khair-ul-Bariyah, S. et al. (2024).[1] Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents. Molecules. [Link]
-
Organic Chemistry Portal. Sulfonamide Synthesis: Recent Developments. [Link]
-
Castanheiro, R. et al. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Chemistry. [Link]
Sources
Technical Support Center: Synthesis & Purification of 2-Methyl-1,3-thiazole-5-sulfonamide
Welcome to the technical support center for the synthesis and purification of 2-Methyl-1,3-thiazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. We provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experimental workflow, offering probable causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of 2-Methyl-1,3-thiazole-5-sulfonamide. What are the potential causes, and how can I improve it?
Answer: Low yields in sulfonamide synthesis can arise from several factors, from the quality of starting materials to the reaction conditions. Here are the most common culprits and how to address them:
-
Incomplete Reaction: The sulfonylation of the 2-methyl-1,3-thiazole precursor may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure the base used is sufficient to neutralize the HCl generated during the reaction.
-
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride reagent is highly susceptible to hydrolysis, especially in the presence of moisture.[1]
-
Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture content. The use of a desiccant can also be beneficial in preventing the hydrolysis of sulfonyl chloride intermediates.[1]
-
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the rate and efficiency of the sulfonylation.
-
Poor Quality of Reagents: The purity of your starting materials, particularly the 2-methyl-1,3-thiazole precursor and the sulfonylating agent, is crucial.
-
Solution: Use reagents from a reputable supplier and verify their purity by analytical methods such as NMR or melting point analysis before use.
-
Issue 2: Presence of Multiple Impurities in the Crude Product
Question: My crude product shows multiple spots on the TLC plate, indicating the presence of several impurities. What are these impurities, and how can I minimize their formation?
Answer: The formation of multiple impurities is a common challenge. Understanding their origin is key to mitigating their presence.
-
Unreacted Starting Materials: As mentioned, incomplete reactions will lead to the presence of starting materials in your crude product.
-
Solution: Optimize reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion.
-
-
Hydrolysis Products: The primary impurity is often the corresponding sulfonic acid, resulting from the hydrolysis of the sulfonyl chloride.[2][3][4]
-
Solution: Strict anhydrous conditions are paramount. The use of continuous flow reactors has been shown to reduce reaction times and maintain yields above 90% by minimizing hydrolysis.[1]
-
-
Di-sulfonated Byproducts: It is possible for the amine to be di-sulfonated, leading to a more polar impurity.
-
Solution: Use a controlled stoichiometry of the sulfonylating agent. Adding the sulfonyl chloride dropwise to the reaction mixture can help to minimize over-sulfonylation.
-
-
Thiazole Ring Opening or Dimerization: Under harsh conditions, the thiazole ring can be susceptible to degradation or dimerization.[5][6]
-
Solution: Maintain the recommended reaction temperature and avoid excessively acidic or basic conditions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and purification of 2-Methyl-1,3-thiazole-5-sulfonamide.
Q1: What is the best method to purify crude 2-Methyl-1,3-thiazole-5-sulfonamide?
A1: The choice of purification method depends on the nature and quantity of the impurities. A combination of techniques is often most effective.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.[7] Due to the polar nature of the sulfonamide group and the nonpolar character of the thiazole ring, a mixed solvent system is often required.[8]
-
Recommended Solvents: Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[7]
-
-
Column Chromatography: For mixtures with multiple impurities or impurities with similar polarity to the product, column chromatography is the preferred method.[9][10]
-
Stationary Phase: Silica gel is a common choice for normal-phase chromatography.[10]
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective.
-
Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the dissolved solid separates as a liquid instead of a crystalline solid.[7] This can be due to a high concentration of impurities or an inappropriate solvent system.[7]
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[7]
-
Change the Solvent: The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture.[7]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]
-
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[7]
-
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of your 2-Methyl-1,3-thiazole-5-sulfonamide.
| Analytical Technique | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify any organic impurities. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the compound. |
| Melting Point Analysis | A sharp melting point range indicates high purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the characteristic functional groups of the sulfonamide.[11] |
Experimental Protocols
Protocol 1: Recrystallization of 2-Methyl-1,3-thiazole-5-sulfonamide
-
Solvent Selection: Start with a solvent system like ethanol/water.
-
Dissolution: In a flask, add the crude product and the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Diagrams
Caption: General reaction and purification workflow.
Caption: Troubleshooting decision-making workflow.
References
- Borek, E., & Clarke, H. T. (1938). The Hydrolysis of Sulfonamides in Aqueous Solutions. Journal of the American Chemical Society, 60(10), 2553-2554.
-
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
- T. C. Bruice, & F. M. Richards. (1956). Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 21(12), 1430-1436.
- Białk-Bielińska, A., Dołżalska, A., & Stolte, S. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 63(4), 1856-1866.
-
Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. (n.d.). Sulfonamide Degradation. Retrieved from [Link]
-
Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Lab Manager. (2016, August 11). Chromatography Columns: Which Ones Should You Use? Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Al-Omair, M. A., Al-Ghamdi, A. M., & El-Emam, A. A. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Crystals, 9(9), 449.
-
Beilstein Journals. (2015, May 26). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]
- Studer, A., & Curran, D. P. (2023). On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis. ACS Organic & Inorganic Au, 3(2), 133-139.
- Bull, J. A., & Jones, A. B. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9323-9328.
-
Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]
-
American Chemical Society. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (2020, September 29). Retrieved from [Link]
Sources
- 1. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. theamericanjournals.com [theamericanjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. columbia.edu [columbia.edu]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Resolving HPLC Peak Tailing for Sulfonamide Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to sulfonamide analysis. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method validation. Sulfonamides, due to their specific chemical properties, are notoriously prone to peak tailing. This guide is designed in a practical question-and-answer format to help you diagnose the root cause of tailing and implement effective, scientifically-grounded solutions.
Section 1: Understanding the Core Problem
Q1: What is peak tailing and why are my sulfonamide peaks consistently showing it?
Answer: Peak tailing is a common chromatographic problem where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum towards the baseline.[1] The symmetry is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with an ideal value of 1.0. Regulatory guidelines, such as those in the United States Pharmacopeia (USP) Chapter <621>, often require the symmetry factor to be within a range like 0.8-1.8 for assays and impurity testing.[2][3]
The primary reason sulfonamides exhibit peak tailing in reversed-phase HPLC is due to secondary interactions between the analyte and the stationary phase.[4] Here's the underlying mechanism:
-
Acidic Nature of Sulfonamides: Sulfonamides are acidic compounds. The hydrogen on the sulfonamide nitrogen (-SO₂NH-) is ionizable. The acidity (pKa) of this proton varies depending on the specific sulfonamide's structure but generally falls in a range that makes it susceptible to ionization under typical HPLC conditions.[5][6]
-
Residual Silanols: Most reversed-phase columns (like C18) are based on a silica backbone. During manufacturing, not all the surface silanol groups (Si-OH) are bonded with the C18 chains.[7][8] These remaining, or "residual," silanols are polar and acidic.[9]
-
The Interaction: When the mobile phase pH is high enough to deprotonate the sulfonamide (making it an anion) and/or the residual silanols (making them Si-O⁻), a strong, undesirable ionic interaction occurs.[4][10] This secondary retention mechanism is kinetically slower than the primary hydrophobic interaction, causing some analyte molecules to lag behind, resulting in a tailed peak.[11]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot
Section 2: Initial Troubleshooting - Quick System Checks
Before diving into complex method adjustments, it's crucial to rule out common system-level problems.
Q2: My peaks for all compounds, not just sulfonamides, are tailing. Where should I start?
Answer: If all peaks in your chromatogram are tailing, the issue is likely systemic and not related to analyte-specific chemistry.[1] The most common culprit is extra-column volume or dead volume .[12][13] This refers to any space in the flow path outside of the column where the sample band can spread out, leading to broader, tailing peaks.[14][15]
Troubleshooting Protocol: Minimizing Dead Volume
-
Check Tubing and Fittings:
-
Action: Ensure all tubing connections between the injector, column, and detector are made correctly. The tubing should be fully bottomed-out in the fitting before tightening. A small gap can create a void, which is a significant source of dead volume.[16]
-
Insight: Using modern finger-tight fittings (like PEEK or specialized Viper/nanoViper systems) can help create zero-dead-volume connections.[15]
-
-
Tubing Dimensions:
-
Action: Use tubing with the smallest possible internal diameter (ID) and shortest possible length that your system pressure will allow. For UHPLC systems, 0.0025" or 0.003" ID tubing is common. For standard HPLC, 0.005" ID is often a good choice.
-
Insight: Extra-column band broadening is more pronounced at lower flow rates and with smaller ID columns.[15]
-
-
Column Installation:
-
Action: Confirm the column is installed in the correct flow direction. Check for any damage to the column inlet frit or the presence of a void in the packing material at the inlet.[17] A void can sometimes be fixed by reversing and flushing the column (only if the manufacturer's instructions permit this).
-
-
Detector Flow Cell:
-
Action: Ensure the detector flow cell volume is appropriate for your column dimensions and flow rate. A large flow cell used with a small, high-efficiency column will cause significant peak broadening.[13]
-
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot
Section 3: Method Development & Chemical Solutions
If system issues are ruled out, the peak tailing is almost certainly due to chemical interactions. This section provides solutions based on modifying your HPLC method.
Q3: How does mobile phase pH affect sulfonamide peak shape, and how do I choose the right pH?
Answer: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like sulfonamides.[18][19][20] The goal is to set a pH that keeps the sulfonamide in a single, non-ionized state to prevent secondary interactions with silanols.
The Rule of Thumb: For an acidic compound, set the mobile phase pH at least 1.5-2 units below its pKa.[21][22][23] At this pH, the sulfonamide will be fully protonated (-SO₂NH-) and neutral, minimizing its ionic attraction to any ionized silanol groups.[24]
| Common Sulfonamide | Approximate pKa | Recommended Max pH for Ion Suppression |
| Sulfanilamide | 10.1 - 10.4 | ~8.1 |
| Sulfamethoxazole | 5.7 - 6.0 | ~3.7 |
| Sulfadiazine | 6.3 - 6.5 | ~4.3 |
| Sulfacetamide | 5.4 | ~3.4 |
| Dorzolamide | 8.4 - 8.8 | ~6.4 |
| Note: pKa values are approximate and can vary based on literature sources and measurement conditions.[5][6][25][26] |
Experimental Protocol: pH Adjustment and Buffer Selection
-
Determine Analyte pKa: Find the pKa of your specific sulfonamide from a reliable source.
-
Select an Appropriate Buffer: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH.[22][27] This ensures maximum buffering capacity.
-
For pH 2-3: Formic acid (0.1%) or phosphate buffer.[24] Formic acid is preferred for LC-MS compatibility.
-
For pH 3-5: Acetate or formate buffer.
-
For pH > 7 (use with caution): Ammonium bicarbonate or borate buffers (on hybrid or high-pH stable columns).
-
-
Prepare the Buffer: A typical starting concentration is 10-25 mM.[21] Dissolve the buffer salt in the aqueous portion of your mobile phase before adding the organic solvent to prevent precipitation.[22]
-
Adjust pH: Use a calibrated pH meter. Adjust the pH of the aqueous buffer solution before mixing it with the organic modifier. The apparent pH will shift after adding the organic solvent, but this is the standard and reproducible way to prepare mobile phases.
-
Test and Optimize: Run your analysis at the selected pH and observe the peak shape. If tailing persists, consider lowering the pH further (respecting the column's pH limits, typically pH 2-8 for standard silica).[27]
Q4: I've adjusted the pH, but I still see tailing. What role does the column play?
Answer: The column chemistry is the other half of the interaction equation. If pH adjustment alone is insufficient, your column may have too many active residual silanols.
Solutions Related to Column Choice:
-
Use an End-Capped Column: End-capping is a process where residual silanols are chemically deactivated with a small silylating agent (like trimethylsilane).[7][8] This dramatically reduces the sites available for secondary interactions.[28] Most modern columns are end-capped, but the quality and coverage can vary.
-
Select a "High Purity" Silica Column: Modern columns often use Type B silica, which has fewer metal impurities and a less acidic, more homogeneous surface of silanol groups.[9] Metal impurities in the silica can increase the acidity of nearby silanols, worsening tailing.[11][28]
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can help "shield" the analyte from residual silanols and can also provide alternative selectivity.
-
Polar-Endcapped Phases: Some columns are end-capped with a polar group, which can improve peak shape for bases and offer unique selectivity for acids.[29][30]
-
Hybrid Particle Columns: Columns made from hybrid organic/inorganic particles often exhibit better pH stability and reduced silanol activity, leading to improved peak shapes for challenging compounds.[31]
-
Section 4: Advanced Troubleshooting & FAQs
Q5: What if none of the above solutions work? Are there other additives I can use?
Answer: In rare, difficult cases, you might consider using a mobile phase additive to compete with your analyte for the active silanol sites. This is known as using a "silanol blocker." A low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase. The TEA, being a strong base, will preferentially interact with the acidic silanols, effectively masking them from your sulfonamide analyte. However, this approach should be a last resort. TEA is not MS-friendly and can be difficult to remove from the column, potentially altering its selectivity for future use.
Q6: Could my sample injection be the cause of tailing?
Answer: Yes, two factors related to the sample itself can cause peak distortion:
-
Sample Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to fronting or tailing.[17][32] To test for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (e.g., 100% acetonitrile) than your initial mobile phase (e.g., 95% water), it can cause peak distortion, especially for early eluting peaks.[16] Always try to dissolve your sample in the initial mobile phase composition.
References
-
A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved from
-
Aqeel, Z., & Layne, J. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Retrieved from
- Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024).
-
HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments. Retrieved from
- HPLC Dead Volume Causes (And Easy Fixes). (2023). Thermo Fisher Scientific.
-
USP: Chapter "<621> Chromatography" published for Comments. (2023). ECA Academy. Retrieved from
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from
- Gleerup, K. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
-
HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). Sigma-Aldrich. Retrieved from
- USP-NF 〈621〉 Chromatography. (2023).
-
Influence of HPLC-System dead volume on the performance of (U)HPLC columns. (n.d.). Tosoh Bioscience. Retrieved from
-
How to Select a Buffer for your HPLC Mobile Phase? (n.d.). Axion Labs. Retrieved from
-
Column Volume and Extra-Column Volume. (2025). Phenomenex. Retrieved from
-
USP 621 System sensitivity & Peak symmetry requirements updated. (2023). Qvents. Retrieved from
- How to Fix Asymmetrical Chromatography Peaks. (n.d.).
-
Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume. (2022). Thermo Fisher Scientific. Retrieved from
- Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data.
-
The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved from
-
Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. Retrieved from
-
Abnormal Peak Shapes. (n.d.). SHIMADZU CORPORATION. Retrieved from
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters. Retrieved from
- USP 621 Key Requirements Explained (Timelines + Quick Questions). (2025).
-
LC Technical Tip. (n.d.). Phenomenex. Retrieved from
-
What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. Retrieved from
-
Peak symmetry, asymmetry and their causes in HPLC. (2017). MPL Lösungsfabrik. Retrieved from
-
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018). LCGC International. Retrieved from
-
How to fix asymmetrical chromatography peaks? (2024). Cytiva. Retrieved from
-
Layne, J. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex. Retrieved from
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC International. Retrieved from
-
The pKa values of the sulfonamides studied. (n.d.). ResearchGate. Retrieved from
-
Infographic: What's the Best Column for Polar Compound Retention? (2017). Waters Blog. Retrieved from
-
The pKa values of the sulfonamides investigated. (n.d.). ResearchGate. Retrieved from
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018).
-
HPLC and UHPLC Column Selection Guide. (n.d.). Sigma-Aldrich. Retrieved from
- Nagae, N., Yamamoto, K., & Kadota, C. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
- Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). Chair of Analytical Chemistry.
- Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (n.d.). ChemRxiv.
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from
-
How can i prevent the peak tailing in HPLC? (2019). ResearchGate. Retrieved from
- HPLC Troubleshooting Guide. (n.d.).
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2025). ResearchGate. Retrieved from
-
Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Retrieved from
-
The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. Retrieved from
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
Sources
- 1. waters.com [waters.com]
- 2. USP: Chapter "<621> Chromatography" published for Comments - ECA Academy [gmp-compliance.org]
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- 12. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
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- 14. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 15. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
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- 17. chromatographytoday.com [chromatographytoday.com]
- 18. agilent.com [agilent.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 21. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 22. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
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- 29. phenomenex.com [phenomenex.com]
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- 32. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
Thermal stability and decomposition of 2-Methyl-1,3-thiazole-5-sulfonamide
Topic: Thermal Stability & Decomposition Dynamics
Document ID: TSC-THZ-519055 | Version: 2.1 | Status: Active
Introduction: The Stability Paradox
2-Methyl-1,3-thiazole-5-sulfonamide (CAS: 519055-67-5) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and carbonic anhydrase inhibitors. While the sulfonamide moiety generally imparts stability, the electron-rich thiazole ring introduces specific thermal sensitivities.
This guide addresses a common misconception: that high melting points equate to high thermal stability. For this compound, the melting event (168–170°C) is often concurrent with the onset of decomposition, creating a "thermal cliff" that can ruin scale-up attempts if not managed.
Module 1: Thermal Profile & Handling Limits
Q1: What is the exact thermal ceiling for processing this compound?
A: You must treat 160°C as the hard limit for short-term exposure.
-
Melting Point: 168–170°C.[1]
-
Decomposition Onset: Immediate upon melting.
-
Operational Safe Zone: < 140°C for drying or reaction workups.
Technical Insight: Unlike benzene-sulfonamides, which often melt cleanly, the 5-position on the thiazole ring is electronically activated. At the phase transition (solid
Q2: I observed a color shift from white to dark brown during vacuum drying at 80°C. Is the compound degraded?
A: Likely yes, but not purely thermally.
-
Cause: This is characteristic of oxidative degradation , not simple thermal breakdown. Thiazoles are sensitive to oxidation at the nitrogen/sulfur centers.
-
Troubleshooting: If you dried it in an oven without an inert atmosphere, trace oxygen + heat initiated ring opening.
-
Correction: Always dry under vacuum with a nitrogen bleed or in a desiccator with
at ambient temperature if the purity is critical.
| Parameter | Specification | Critical Limit |
| Melting Point | 168–170°C | Do not exceed 165°C |
| Drying Temp | 40–50°C (Vac) | > 80°C (Air) |
| Storage | 2–8°C (Dark) | > 25°C (Long-term) |
Module 2: Decomposition Dynamics
Q3: What is the mechanism of decomposition if I overheat the reaction?
A: The decomposition follows a Desulfonylation-Fragmentation pathway.
When
-
Primary Event: Homolytic or heterolytic cleavage of the
bond. -
Gas Release: Evolution of Sulfur Dioxide (
) and Ammonia ( ). -
Secondary Event: The remaining radical/cation on the thiazole ring is highly unstable and undergoes ring opening or polymerization, leading to the formation of "tar" (complex polymeric mixtures).
Q4: Can I monitor decomposition using TLC or LC-MS?
A: Yes.
-
TLC: Look for a baseline spot (polymers) and a fast-moving spot (2-methylthiazole, if desulfonylation is clean).
-
LC-MS: Watch for [M-79] peaks.
-
Parent Ion:
( ) -
Loss of
: (2-methylthiazole fragment). -
Note: If you see
64, that is (usually in GC-MS, not LC-MS).
-
Module 3: Troubleshooting Experimental Anomalies
Q5: My yield is low (40%) after sulfonylation at 90°C. The literature suggests 80-85°C. Why?
A: You likely crossed the hydrolysis threshold of the precursor. The synthesis typically involves 2-methyl-1,3-thiazole-5-sulfonyl chloride. This intermediate is extremely moisture-sensitive and thermally unstable.
-
Scenario: If you heated the reaction to 90°C before the amine fully reacted, the sulfonyl chloride hydrolyzed to the sulfonic acid (water soluble, lost in aqueous workup).
-
Fix: Keep the reaction at 0–5°C during addition. Only heat to 50–60°C to drive completion. Avoid 90°C.
Q6: The solid is "gummy" and won't crystallize. Is it impure?
A: It is likely trapped with solvent or partially degraded.
-
The "Thiazole Trap": Thiazole sulfonamides can form strong hydrogen bond networks with solvents like DMF or DMSO.
-
Protocol: Dissolve in minimal hot Ethanol (abs), add dropwise water until turbid, and cool slowly to 4°C. If it remains gummy, run a column; thermal recrystallization will only degrade it further.
Module 4: Visualization of Pathways & Workflows
Figure 1: Thermal Decomposition Pathway
This diagram illustrates the cascade of failure when the compound exceeds its melting point.
Caption: Thermal cascade showing the concurrent melting and desulfonylation events leading to irreversible product loss.
Figure 2: Quality Control & Stability Testing Workflow
Follow this logic gate to validate batch integrity.
Caption: Step-by-step QC decision matrix to differentiate between wet, impure, and degraded samples.
References
-
VulcanChem. (n.d.). 2-Methyl-1,3-thiazole-5-sulfonamide - Physicochemical Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.).[2] 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride Safety Data Sheet. Retrieved from
-
National Institutes of Health (NIH). (2017). Effect of temperature on sulfonamide antibiotics degradation. PubMed. Retrieved from
-
BenchChem. (2025).[3] Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Retrieved from
-
PubChem. (2025). 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide Compound Summary. Retrieved from
Sources
Minimizing side reactions in chlorosulfonylation of 2-methylthiazole
Technical Support Center: Optimizing Chlorosulfonylation of 2-Methylthiazole
Executive Summary
The chlorosulfonylation of 2-methylthiazole is a classic electrophilic aromatic substitution (
This guide provides a self-validating protocol and troubleshooting framework to maximize yield and purity.
Module 1: Reaction Mechanism & Critical Parameters
The Pathway:
The reaction proceeds via a two-stage mechanism.[1] First, chlorosulfonic acid (
Regioselectivity:
-
Position 5 (C5): The preferred site for electrophilic attack.[2] The sulfur atom at position 1 acts as an electron donor, activating C5.
-
Position 4 (C4): Less reactive; usually observed only if C5 is blocked.
-
Methyl Group (Side Chain): Susceptible to radical chlorination if thionyl chloride is used at high temperatures or in the presence of light/initiators.
Figure 1: Reaction pathway showing the primary conversion and critical divergence points for side reactions.
Module 2: Optimized Experimental Protocol
This protocol is designed to minimize exotherms and prevent "tarring" (polymerization) often seen with heteroaromatics in strong acid.
Reagents:
-
2-Methylthiazole (1.0 equiv)
-
Chlorosulfonic acid (5.0 - 8.0 equiv) — Acts as solvent and reagent.
-
Thionyl chloride (Optional, 1.5 equiv) — Use only if conversion to chloride is incomplete.
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a drying tube (
). Purge with . -
Acid Charge: Charge Chlorosulfonic acid (neat) and cool to -10°C to -5°C using an ice/salt bath.
-
Addition: Add 2-Methylthiazole dropwise.
-
Critical Control: Maintain internal temperature < 5°C . The reaction is highly exothermic.[3] Rapid addition will cause local overheating and decomposition.
-
-
Ramp: Once addition is complete, remove the cooling bath. Allow to warm to Room Temperature (RT) over 30 mins.
-
Reaction: Heat the mixture to 50-60°C for 2–3 hours.
-
Checkpoint: Monitor by TLC (mini-workup: quench aliquot in MeOH to form methyl ester). If starting material remains, extend time. Do not exceed 70°C to avoid methyl group chlorination.
-
-
Quench (The Danger Zone):
Module 3: Troubleshooting & FAQs
Q1: My yield is low, and I see a water-soluble product. What happened?
Diagnosis: You likely hydrolyzed your product during the quench. The Fix:
-
Quench Temperature: Ensure the ice bath keeps the quench mixture below 5°C.
-
Speed: Extract immediately. Do not let the aqueous slurry sit.[5] Sulfonyl chlorides are reasonably stable in acid but hydrolyze rapidly as the pH rises or temperature increases.
-
Solvent: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.
Q2: I see an impurity with M+34 mass (Chlorine isotope pattern). Is it ring chlorination?
Diagnosis: Likely side-chain chlorination of the 2-methyl group (
-
Limit reaction temperature to 60°C.
-
If using
, add it only after the initial sulfonation step (at RT) and avoid refluxing it with the thiazole substrate.
Q3: The reaction turned into a black tar. Can I save it?
Diagnosis: Polymerization/Decomposition. Thiazoles are electron-rich but sensitive to strong acids if the exotherm is uncontrolled. The Fix:
-
Discard and restart.
-
Prevention: Control the initial addition rate. The internal temperature during the addition of thiazole to
must never exceed 5°C.
Q4: Can I use Thionyl Chloride ( ) instead of Chlorosulfonic Acid?
Answer: Not as the primary reagent.
-
alone typically chlorinates the methyl group or the ring (if activated) but does not introduce the sulfonyl group (
). -
Best Practice: Use
to install the group. Use only as a "finisher" to convert any stubborn sulfonic acid ( ) to the chloride ( ).
Module 4: Decision Tree for Optimization
Use this logic flow to diagnose issues in real-time.
Figure 2: Troubleshooting logic for common reaction failures.
References
-
Organic Syntheses Procedure (Analogous): Byers, J. R.; Dickey, J. B. "2-Amino-4-methylthiazole." Organic Syntheses, Coll.[6] Vol. 2, p. 31 (1943). Link
- Context: Establishes the stability of the methyl-thiazole ring and handling of exothermic additions.
-
Reaction of Thionyl Chloride with Methyl-Heterocycles: Davis, M.; Scanlon, D. B. "The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds." Aust. J. Chem., 1977, 30, 433-435. Link
- Context: definitive source on the risk of methyl-group chlorination when using thionyl chloride on 2-methyl substituted heteroarom
-
General Chlorosulfonylation (Mechanism): "Sulfonation and Chlorosulfonation of Aromatic Compounds." GlobalSpec / McGraw-Hill. Link
- Context: Explains the mechanism and the reversibility of the sulfonic acid form
-
Patent Protocol (Thiazole Carboxylates): US Patent 5880288A. "Process for the preparation of 2-methylthiazole-5-carboxylates." Link
- Context: Provides industrial conditions for handling 2-methylthiazole derivatives, emphasizing temperature control during functionaliz
Sources
- 1. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Researcher's Guide to Thiazole Sulfonamide Stability
Welcome to the technical support center for thiazole sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the storage, handling, and troubleshooting of these valuable compounds. Our goal is to empower you with the knowledge to prevent degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of thiazole sulfonamides.
Q1: What are the optimal storage conditions for thiazole sulfonamides in solid form?
A1: Proper storage of solid thiazole sulfonamides is critical to maintain their long-term stability. The primary factors to control are temperature, light, and humidity.[1]
-
Temperature: For long-term storage, it is recommended to keep solid compounds at -20°C.[1][2] For short-term use, refrigeration at 2-8°C is generally acceptable.[1] Some suppliers may recommend storage at temperatures below 30°C for certain derivatives.[3] Always consult the manufacturer's specific recommendations.
-
Light: Thiazole sulfonamides can be susceptible to photodegradation.[1] It is crucial to store them in light-resistant containers, such as amber vials.[1][4]
-
Humidity: These compounds should be stored in a dry environment.[4] It is advisable to use tightly sealed containers and consider the use of a desiccator, especially for hygroscopic compounds.[5]
Q2: How should I store solutions of thiazole sulfonamides?
A2: Solutions are generally less stable than the solid form.
-
Short-term: For solutions, storage at -20°C is suitable for up to one month.[1][2]
-
Long-term: For storage extending up to six months, it is recommended to aliquot the solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.[2]
-
Solvent Choice: Whenever possible, prepare solutions fresh for your experiments.[1] If using DMSO for stock solutions, be aware that it can act as an oxidizing agent, potentially leading to the oxidation of the sulfur atom in the thiazole ring.[6] Using anhydrous DMSO can help mitigate hydrolysis.[6]
Q3: What are the primary degradation pathways for thiazole sulfonamides?
A3: Thiazole sulfonamides can degrade through several mechanisms:
-
Hydrolysis: The sulfonamide bond is susceptible to cleavage, particularly under acidic conditions.[1][7] Generally, they are more stable in neutral to alkaline conditions.[7]
-
Photodegradation: Exposure to UV and visible light can cause degradation.[1][8][9] This can involve complex rearrangements and cleavage of the sulfonamide bond.[1][10]
-
Oxidation: The sulfur atom in the thiazole ring can be oxidized, for example, by hydrogen peroxide or even by DMSO under certain conditions.[1][6]
-
Thermal Degradation: Elevated temperatures can induce degradation of these compounds.[1]
Q4: Are there any excipients I should avoid when formulating with thiazole sulfonamides?
A4: Yes, drug-excipient compatibility is a critical consideration.[11][12] While specific incompatibilities depend on the exact structure of your thiazole sulfonamide, it is essential to conduct compatibility studies.[13] Reactive impurities in common excipients can cause degradation.[14] For example, some studies have shown that polyvinylpyrrolidone/polyvinyl acetate and sorbitol can be incompatible with certain sulfonamides.[15]
Troubleshooting Guide
This section provides solutions to common problems you might encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of the thiazole sulfonamide. | 1. Verify Storage Conditions: Ensure the compound has been stored correctly (see FAQs). 2. Review Sample Preparation: Was the sample exposed to harsh pH, high temperatures, or prolonged light? 3. Check Solvent Stability: The compound may be degrading in your analytical mobile phase or sample solvent.[16] Prepare fresh samples and analyze them immediately. 4. Perform Forced Degradation: To identify potential degradant peaks, intentionally stress the compound (e.g., with acid, base, peroxide, heat, light) and analyze the resulting mixture.[17][18] |
| Loss of biological activity in an assay. | The active compound has degraded. | 1. Confirm Compound Integrity: Analyze an aliquot of the stock solution and the working solution by HPLC to check for purity and degradation. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for biological assays whenever possible.[1] 3. Minimize Freeze-Thaw Cycles: If using frozen stock solutions, ensure they are aliquoted to avoid repeated temperature cycling.[2] |
| Physical change in the solid compound (e.g., discoloration). | Likely photodegradation or oxidation. | 1. Assess Purity: Use a stability-indicating HPLC method to determine the purity of the discolored material. 2. Review Storage Practices: Ensure the compound is stored in a tightly sealed, light-resistant container at the recommended temperature.[1][4] Many sulfonamides slowly darken upon exposure to light.[1] |
| Poor peak shape (e.g., tailing, broadening) in HPLC. | Could be a chromatographic issue or on-column degradation. | 1. Optimize Chromatography: Ensure the mobile phase pH is appropriate for the analyte's pKa to avoid issues with ionization.[19] 2. Check Column Health: The column may be degrading or contaminated.[20] Flush the column or try a new one. 3. Sample Solvent Mismatch: The sample solvent may be too strong compared to the mobile phase, causing peak distortion.[20] Dilute the sample in the mobile phase if possible. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Thiazole Sulfonamides
A stability-indicating method is crucial for accurately quantifying the active compound in the presence of its degradation products.[17]
-
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][18]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. A common example is water:methanol:glacial acetic acid (750:249:1, v/v/v).[1][18]
-
Detection Wavelength: Determined by the UV maximum of the specific thiazole sulfonamide, often around 270 nm.[1][18]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the test sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main compound peak.[18]
-
Visualizations
Key Degradation Pathways
Caption: Major degradation pathways of thiazole sulfonamides.
Workflow for Troubleshooting Degradation
Caption: A logical workflow for troubleshooting unexpected results.
References
-
Glen Research. (n.d.). SAFETY DATA SHEET Thiazole Orange NHS Ester (50-1970-xx). Retrieved from [Link]
- Popiel, S., & Poboży, E. (2010). Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms.
- Chen, J., et al. (n.d.). Photodegradation of Sulfadiazine in Aqueous Solution and the Affecting Factors.
- Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655.
- Wang, S., et al. (2021).
- Lin, T. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science & Technology, 71(3), 412–417.
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]
- Chimenti, F., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(10), 5039-5066.
- Promgool, T., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81.
-
ResearchGate. (2025, August 9). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]
- Sapińska, D., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6649.
-
HPLC Troubleshooting Guide. (n.d.). Agilent. Retrieved from [Link]
- Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34(4), 571-581.
- Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section Newsletter, 9-15.
- Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed, 36355946.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 855-864.
- Waterman, K. C. (2014). Predictive Stability Testing Utilizing Accelerated Stability Assessment Program (ASAP) Studies. Methods in Molecular Biology, 1143, 123-141.
- Bektas, H., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(44), 40386-40397.
- Popiel, S., & Poboży, E. (2010). pH-induced Solubility Transition of Sulfonamide-Based Polymers.
-
Shinde, V. (2024, December 27). API Excipient Compatibility Study. Veeprho. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024, September 20). Pharmaceutical Aspects Of Accelerated Stability Studies. Retrieved from [Link]
- Patel, P., et al. (2015). Drug-Excipient compatibility studies: First step for dosage form development. Journal of Pharmaceutical Science and Bioscientific Research, 5(3), 244-252.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 897-906.
-
Silva, I. R., et al. (2022, October 20). Stability Indicating Method For A Thiazolylhydrazone Derivative With Antifungal. Scribd. Retrieved from [Link]
- Ghanem, M., et al. (2013). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 343-351.
- Singh, S., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Pharmacy and Technology, 9(4), 282-290.
-
Promgool, T., et al. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Retrieved from [Link]
- Taslimi, P., et al. (2017). Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II. Bioorganic & Medicinal Chemistry, 25(1), 253-258.
- Zálešák, F. (2018). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development [Doctoral thesis, Charles University]. DSpace.
- Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Wang, Y., et al. (2021). Research progress of thiazole flavor compounds.
- Al-Bayati, Y. A. F., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Journal of Medicine and Life, 16(12), 1761–1771.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-lactancia.org [e-lactancia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. veeprho.com [veeprho.com]
- 14. scispace.com [scispace.com]
- 15. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 20. realab.ua [realab.ua]
Technical Support Center: Scale-up Challenges for 2-Methyl-1,3-thiazole-5-sulfonamide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the production of 2-Methyl-1,3-thiazole-5-sulfonamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this important pharmaceutical intermediate. As a Senior Application Scientist, my goal is to equip you with the practical knowledge and causality behind experimental choices to ensure the successful and safe transition from lab-scale synthesis to larger-scale production.
The synthesis of 2-Methyl-1,3-thiazole-5-sulfonamide, a key building block in various pharmaceutical agents, presents unique challenges during scale-up. This guide will address common issues encountered during key synthetic steps, including thiazole ring formation and sulfonamide installation, as well as downstream processing and quality control.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1.1: Thiazole Ring Formation (Hantzsch Synthesis & Analogous Methods)
The formation of the 2-methylthiazole core is a critical step, often accomplished via variations of the Hantzsch thiazole synthesis.[1][2]
Question 1: We are observing low conversion rates and the presence of unreacted starting materials (e.g., α-haloketone and thioamide) during the Hantzsch synthesis scale-up. What are the likely causes and solutions?
Answer: Low conversion rates during the scale-up of the Hantzsch synthesis are a common challenge. Several factors can contribute to this issue:
-
Inadequate Mixing and Mass Transfer: On a larger scale, inefficient mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively.
-
Causality: The reaction is bimolecular, and its rate is dependent on the collision frequency of the reactants. Poor mixing reduces this frequency.
-
Troubleshooting:
-
Optimize Agitation: Increase the stirring speed and ensure the impeller design is appropriate for the reactor geometry to achieve a homogeneous mixture.
-
Solvent Volume: Ensure the solvent volume is sufficient to maintain a stirrable slurry, but not so dilute that it significantly slows down the reaction rate.
-
-
-
Poor Temperature Control: Exothermic reactions can lead to localized "hot spots" if the heat transfer is not efficient, potentially causing side reactions or decomposition of starting materials.
-
Causality: The rate of chemical reactions is highly sensitive to temperature. Inadequate heat removal can lead to a runaway reaction or favor undesired pathways.
-
Troubleshooting:
-
Controlled Reagent Addition: Add the more reactive starting material (often the α-haloketone) portion-wise or via a syringe pump to control the rate of the exotherm.
-
Jacketed Reactor: Utilize a reactor with a cooling jacket and a reliable temperature control system.
-
-
-
Reagent Quality and Stability: Impurities in starting materials can interfere with the reaction. Thioamides, in particular, can be susceptible to hydrolysis.
-
Troubleshooting:
-
Purity Analysis: Analyze the purity of all starting materials before use.
-
Fresh Reagents: Use freshly sourced or properly stored thioamides.
-
-
Question 2: Our isolated 2-methylthiazole intermediate is difficult to purify, showing multiple spots on TLC. What are the likely impurities and recommended purification strategies?
Answer: Purification of thiazole derivatives can be challenging due to the formation of polar byproducts.[3]
-
Likely Impurities:
-
Over-alkylation products: The nitrogen on the thiazole ring can be susceptible to alkylation.
-
Side-products from self-condensation of the α-haloketone.
-
Unreacted starting materials.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid thiazole derivatives.[3] Experiment with different solvent systems (e.g., ethanol/water, isopropanol/water) to find the optimal conditions for crystal formation while leaving impurities in the mother liquor.
-
Column Chromatography: For complex mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.[3] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Section 1.2: Sulfonamide Formation
The installation of the sulfonamide group is a key step, often achieved by reacting the corresponding thiazole amine with a sulfonyl chloride.[4]
Question 3: We are experiencing low yields during the sulfonylation step. What factors could be contributing to this, and how can we optimize the reaction?
Answer: Low yields in sulfonamide synthesis can often be traced back to several key parameters.
-
Reaction Conditions:
-
Base Selection: The choice of base is critical to neutralize the HCl generated during the reaction.[4] Pyridine is a classic choice, but other non-nucleophilic bases like triethylamine can also be effective. The base should be strong enough to scavenge the acid but not so strong as to cause side reactions.
-
Solvent: The solvent can significantly impact the reaction rate and solubility of reactants. Acetonitrile is a common and effective solvent for this transformation.[5]
-
Temperature: While some sulfonamide formations proceed at room temperature, others may require heating to drive the reaction to completion. Monitor the reaction by TLC or HPLC to determine the optimal temperature.
-
-
Reagent Stability:
-
Sulfonyl Chloride Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis. Ensure that all reagents and solvents are anhydrous.
-
Amine Reactivity: The nucleophilicity of the amine on the thiazole ring can be influenced by the electronic properties of the ring itself.
-
Question 4: We are observing the formation of an "oiled out" product instead of a crystalline solid during the workup of our sulfonamide. What causes this, and how can it be resolved?
Answer: "Oiling out" occurs when the product separates from the solution as a liquid instead of a solid. This is often due to high impurity levels or an inappropriate crystallization solvent.[6]
-
Causes:
-
High Impurity Content: The presence of significant impurities can disrupt the crystal lattice formation.
-
Melting Point Depression: Impurities can lower the melting point of the product, causing it to be a liquid at the crystallization temperature.
-
Inappropriate Solvent: The solvent may be too nonpolar for the sulfonamide, leading to poor solubility and separation as an oil.
-
-
Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, add more of the good solvent, and allow it to cool more slowly.[6]
-
Change Solvent System: Experiment with a more polar solvent or a co-solvent system. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[6]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to initiate crystallization.[6]
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[6]
-
Section 1.3: Scale-up, Safety, and Process Control
Question 5: What are the primary safety concerns when scaling up the production of 2-Methyl-1,3-thiazole-5-sulfonamide, particularly concerning the reagents used?
Answer: The scale-up of this synthesis involves several hazardous reagents that require careful handling and engineering controls.
-
Chlorosulfonic Acid: If used in the synthesis of the sulfonyl chloride precursor, chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and sulfur dioxide.[7][8][9]
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.[10][11]
-
Ensure all glassware and equipment are scrupulously dry.
-
Have an appropriate neutralizing agent (e.g., sodium bicarbonate) readily available for spills.
-
-
-
Ammonia: If used for the final sulfonamide formation, anhydrous ammonia is a toxic and corrosive gas.
-
Safety Precautions:
-
Work in a well-ventilated area or with a dedicated gas scrubbing system.
-
Use appropriate respiratory protection.
-
-
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable.
-
Safety Precautions:
-
Use intrinsically safe equipment in a well-ventilated area.
-
Eliminate all potential ignition sources.
-
-
Question 6: How can we implement Process Analytical Technology (PAT) to improve the control and understanding of our scale-up process?
Answer: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[12][13] Implementing PAT can provide real-time insights to ensure process robustness and final product quality.[14][15]
-
PAT Tools for this Synthesis:
-
In-line Spectroscopy (FTIR, Raman, NIR): These techniques can be used to monitor the concentration of reactants and products in real-time, allowing for precise determination of reaction endpoints and kinetics.
-
At-line/On-line HPLC/UPLC: Automated sampling and analysis can provide rapid feedback on reaction progress, impurity formation, and product purity.[16]
-
Particle Size Analyzers: For the final crystallization step, in-line particle size analyzers can monitor crystal growth and ensure a consistent particle size distribution, which is critical for downstream processing and bioavailability.
-
Part 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key experiments and presents quantitative data in a structured format.
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general framework for the synthesis of a 2-aminothiazole derivative, a common precursor in the synthesis of the target molecule.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the thioamide and a suitable solvent (e.g., methanol, ethanol).[1]
-
Reagent Addition: Slowly add the α-haloketone to the stirred solution at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture and pour it into a solution of a weak base (e.g., 5% sodium carbonate) to neutralize any acid formed.[1]
-
Isolation: Filter the precipitated product, wash with water, and dry under vacuum.
Protocol 2: General Procedure for Sulfonamide Formation
This protocol outlines a general method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and a dropping funnel, dissolve the thiazole amine in a suitable anhydrous solvent (e.g., acetonitrile) and add a base (e.g., pyridine or triethylamine).[4][5]
-
Reagent Addition: Cool the mixture in an ice bath and slowly add a solution of the sulfonyl chloride in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Sulfonamide Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low final product yield | Incomplete reaction | Monitor reaction progress by HPLC/TLC; optimize reaction time and temperature. |
| Side reactions | Ensure precise temperature control; analyze raw materials for impurities. | |
| Product loss during workup | Optimize extraction and crystallization protocols for the larger scale; control cooling rate during crystallization. |
Table 2: Troubleshooting Guide for High Impurity Levels
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC/HPLC | Incomplete reaction | Optimize reaction conditions to drive the reaction to completion. |
| Side reactions | Investigate the effect of temperature, base, and solvent on impurity formation. | |
| Degradation of product | Ensure mild workup and purification conditions. |
Part 3: Visualization & Formatting
This section provides diagrams to visualize key workflows and relationships.
Diagram 1: General Workflow for Thiazole Synthesis and Scale-up
Caption: A logical workflow for thiazole synthesis from lab-scale to production.
Diagram 2: Troubleshooting Logic for Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
References
-
Wikipedia. (2023, December 28). Sulfonamide. Retrieved from [Link]
-
Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. Retrieved from [Link]
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U.S. Food and Drug Administration. (2004). Guidance for Industry PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Retrieved from [Link]
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Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]
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Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from [Link]
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ResearchGate. (n.d.). Crystallographic details of sulfonamides 1-6. [Table]. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. Retrieved from [Link]
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BioPharm International. (2017). The Challenges of PAT in the Scale-Up of Biologics Production. Retrieved from [Link]
- Google Patents. (n.d.). Sulfonamide purification process.
-
LCGC North America. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]
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YouTube. (2021, March 2). Crystallization of Sulfanilamide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Retrieved from [Link]
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YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]
-
DuPont. (1980). Chlorosulfonic Acid MSDS. Retrieved from [Link]
-
Wikipedia. (2024, January 16). Sulfonamide (medicine). Retrieved from [Link]
-
Wikipedia. (2024, January 14). Thiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
Bentham Science Publishers. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
-
ResearchGate. (2025). The Synthesis of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]
-
University of York. (n.d.). Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to LC-MS Strategies for the Identification of 2-Methyl-1,3-thiazole-5-sulfonamide Impurities
Abstract
The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) are cornerstones of drug development, directly impacting the safety and efficacy of the final product. This guide provides an in-depth, objective comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the impurity profiling of 2-Methyl-1,3-thiazole-5-sulfonamide. We will compare a conventional High-Performance Liquid Chromatography (HPLC) method coupled with a single quadrupole mass spectrometer against a modern Ultra-Performance Liquid Chromatography (UPLC) system paired with a High-Resolution Mass Spectrometry (HRMS) detector. This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to aid in the selection and implementation of the most appropriate analytical strategy.
Introduction: The Imperative of Impurity Profiling
2-Methyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound featuring the thiazole and sulfonamide moieties, which are privileged structures in medicinal chemistry, known for a wide range of biological activities.[1][2] As with any API, impurities can arise from various sources, including the synthetic route, degradation of the drug substance over time, or interaction with excipients.[3] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stringent control of these impurities.[4] Forced degradation studies, which intentionally expose the API to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[5][6]
The challenge lies in developing analytical methods that can separate, detect, and identify these impurities, which are often structurally similar to the API and present at trace levels. LC-MS has become an indispensable tool for this purpose, offering both the separation power of liquid chromatography and the sensitive, specific detection of mass spectrometry.[7]
Potential Impurities: A Mechanistic Overview
To develop a robust analytical method, one must first understand the potential impurities that may be present. Based on common synthetic pathways for thiazoles and sulfonamides, we can anticipate several classes of impurities.[8][9][10]
-
Process-Related Impurities: These originate from the manufacturing process.
-
Impurity A (Starting Material): Unreacted 2-amino-4-methylthiazole.
-
Impurity B (Reagent): Residual chlorosulfonic acid or a related sulfonating agent.
-
Impurity C (By-product): Isomeric products, such as 2-Methyl-1,3-thiazole-4-sulfonamide, arising from non-regioselective sulfonation.
-
-
Degradation Products: These form during storage or upon exposure to stress conditions.
The following diagram illustrates the relationship between the synthesis/degradation pathways and the formation of these potential impurities.
Caption: Comprehensive workflow for impurity identification and profiling.
Protocol 1: Forced Degradation Sample Preparation
Causality: The goal of forced degradation is to generate degradation products at a level of approximately 5-20% to ensure that primary degradants are formed without completely destroying the API. [5][13]
-
Stock Solution: Prepare a 1.0 mg/mL solution of 2-Methyl-1,3-thiazole-5-sulfonamide in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the API in an oven at 80°C for 48 hours. Dissolve in the mobile phase to a concentration of 0.5 mg/mL before analysis.
-
Control Samples: Prepare corresponding blank solutions (e.g., acid/base neutralized, peroxide solution) to identify any artifacts not related to the API.
Protocol 2: Method A - HPLC-MS Analysis
Causality: A C18 column is chosen for its broad applicability in reversed-phase chromatography, effectively retaining the moderately polar API and its impurities. A simple formic acid additive is used to improve peak shape and promote ionization in positive ESI mode. [14]
-
LC System: Standard HPLC system
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-18 min: 5% to 95% B
-
18-22 min: 95% B
-
22-22.1 min: 95% to 5% B
-
22.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
MS System: Single Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Scan Range: m/z 100-500
Protocol 3: Method B - UPLC-HRMS Analysis
Causality: The sub-2 µm particle C18 column provides higher resolving power. The lower flow rate is optimal for the smaller column diameter, reducing solvent consumption while maintaining high efficiency. [15]HRMS in full scan mode allows for the detection and identification of unexpected impurities, while data-dependent MS/MS (ddMS2) provides fragmentation data for structural confirmation. [7]
-
LC System: UPLC/UHPLC system
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.5 min: 2% to 98% B
-
3.5-4.5 min: 98% B
-
4.5-4.6 min: 98% to 2% B
-
4.6-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS System: Orbitrap High-Resolution Mass Spectrometer
-
Ionization Mode: ESI+
-
Scan Mode: Full MS with data-dependent MS/MS (ddMS2)
-
Full MS Resolution: 60,000
-
Scan Range: m/z 100-500
Conclusion and Recommendations
This guide has compared two powerful LC-MS strategies for the identification of impurities in 2-Methyl-1,3-thiazole-5-sulfonamide.
-
The HPLC-MS method is a cost-effective, robust, and reliable technique perfectly suited for routine quality control environments where the impurities are known and the primary goal is quantification against established limits. [16]
-
The UPLC-HRMS method offers unparalleled advantages in speed, resolution, and sensitivity. [17]Its ability to provide accurate mass data makes it the superior choice for drug discovery, process development, and stability studies where the definitive identification of unknown impurities is critical. The significant reduction in analysis time and solvent consumption also aligns with modern laboratory goals of efficiency and sustainability. [18] For laboratories engaged in the early stages of drug development or those requiring in-depth structural characterization of degradants, investing in UPLC-HRMS technology is highly recommended. For routine release testing where methods are established and validated, the traditional HPLC-MS approach remains a viable and economical option.
References
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link]
-
Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Separation Science. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Available at: [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez. Available at: [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]
-
Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Royal Society of Chemistry. Available at: [Link]
-
Forced Degradation Studies. SciSpace. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Scientific & Academic Publishing. Available at: [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Thiazoles and Bisthiazoles. Encyclopedia.pub. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). PubMed. Available at: [Link]
-
2-amino-4-methyl-1,3-thiazole-5-sulfonic acid. Chemical Synthesis Database. Available at: [Link]
-
Thiazole. Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Center for Biotechnology Information. Available at: [Link]
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Comparative Guide: X-ray Crystallography of Thiazole Sulfonamide Complexes
Executive Summary
Thiazole sulfonamides represent a privileged scaffold in the design of carbonic anhydrase inhibitors (CAIs), offering distinct pharmacokinetic and pharmacodynamic advantages over classical benzene sulfonamides. However, the structural basis for this enhanced potency is often oversimplified in computational models.
This guide provides an objective comparison of Thiazole Sulfonamides versus Benzene Sulfonamides , grounded in empirical X-ray crystallographic data. We contrast the high-fidelity structural insights obtained via X-ray diffraction against predictive computational docking, demonstrating why empirical crystallographic validation is non-negotiable for lead optimization.
Part 1: The Structural Advantage (Thiazole vs. Benzene Scaffolds)
In drug development, the shift from a benzene to a thiazole scaffold is a strategic bioisosteric replacement. While both scaffolds present the sulfonamide "warhead" to the zinc active site, the thiazole ring induces unique electronic and steric effects.
Electronic Modulation of the Zinc Anchor
The primary interaction in CAIs is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion.
-
Benzene Sulfonamides: The phenyl ring is electron-rich but sterically rigid. The
of the sulfonamide group is typically higher (~10), often requiring stronger interactions to facilitate deprotonation and binding. -
Thiazole Sulfonamides: The electron-withdrawing nature of the thiazole nitrogen and sulfur atoms lowers the sulfonamide
(typically ~7-8). This acidity aligns closer to physiological pH, enhancing the fraction of ionized species available for Zn²⁺ coordination.
The "Tail" Interaction (Hydrophobic Pocket)
X-ray data reveals that the 5-membered thiazole ring allows for a distinct angular orientation compared to the 6-membered phenyl ring.
-
Observation: In hCA II complexes, thiazole derivatives often exhibit a "tilted" geometry that optimizes
-stacking interactions with Phe131 and Leu198 . -
Data Support: Thiazole derivatives frequently show improved enthalpy (
) of binding in Isothermal Titration Calorimetry (ITC) compared to their benzene counterparts, attributed to this optimized stacking.
Part 2: Methodological Comparison (X-ray vs. Molecular Docking)
Why invest in X-ray crystallography when molecular docking is faster? The following comparison highlights the "Performance" of empirical X-ray data versus the "Alternative" (Computational Prediction).
| Feature | Method A: X-ray Crystallography (Gold Standard) | Method B: Molecular Docking (Alternative) | Verdict |
| Water Networks | Resolves explicit waters. Critical for mediating H-bonds between the thiazole nitrogen and Thr199/Glu106. | Often treats water as a continuum or ignores it, leading to false-positive affinity scores. | X-ray is essential for solvation-driven binding. |
| Ligand Conformation | Empirical. Reveals strain and unexpected torsion angles induced by crystal packing or active site plasticity. | Predictive. Biased by the force field; often fails to predict the "tilted" thiazole geometry correctly. | X-ray prevents "imaginary" SAR optimization. |
| Resolution | Atomic (1.5 - 2.5 Å). Defines the exact coordination geometry (Tetrahedral vs. Distorted). | N/A (Score-based). | X-ray provides definitive geometry. |
| Throughput | Low to Medium (Weeks). | High (Minutes).[1][2] | Docking filters libraries; X-ray validates leads. |
Part 3: Experimental Protocol (Self-Validating System)
To generate high-quality data for thiazole sulfonamide complexes, follow this optimized protocol. This workflow is designed to minimize nucleation time while maximizing diffraction quality.
Phase 1: Co-Crystallization Setup
-
Rationale: Soaking is often insufficient for thiazole sulfonamides due to low solubility. Co-crystallization ensures equilibrium binding.
-
Protein Prep: Concentrate Human Carbonic Anhydrase II (hCA II) to 10 mg/mL in 20 mM Tris-HCl (pH 8.0), 150 mM NaCl.
-
Ligand Solubilization: Dissolve the thiazole sulfonamide in 100% DMSO to a concentration of 50 mM .
-
Critical Step: Limit final DMSO concentration in the protein drop to <5% to prevent denaturation.
-
-
Incubation: Mix ligand with protein at a 3:1 molar ratio (Ligand:Protein). Incubate on ice for 1 hour.
-
Hanging Drop Vapor Diffusion:
-
Reservoir: 1.0 M Sodium Citrate, 100 mM Tris-HCl (pH 8.0).
-
Drop: 1 µL Protein-Ligand Complex + 1 µL Reservoir Solution.
-
Temperature: 20°C (Thiazoles often crystallize faster at ambient temp than at 4°C).
-
Phase 2: Cryoprotection & Diffraction
-
Cryo-Weaning: Transfer crystal to a solution containing reservoir buffer + 20% Glycerol .
-
Why? Glycerol prevents ice ring formation which obscures high-resolution data (1.5–2.0 Å).
-
-
Flash Cooling: Plunge immediately into liquid nitrogen.
-
Data Collection: Collect at 100 K using a rotating anode source or synchrotron beamline (approx. 0.97 Å wavelength).
Part 4: Data Analysis & Comparison
The following table summarizes representative crystallographic and inhibition data, comparing a standard Benzene Sulfonamide against a Thiazole Sulfonamide (Acetazolamide/Derivative).
Table 1: Comparative Structural & Kinetic Metrics
| Metric | Benzene Sulfonamide (Standard) | Thiazole Sulfonamide (Target) | Interpretation |
| PDB Code (Ref) | 1CIL (4-Carboxybenzenesulfonamide) | 3LXE (Thiazole Derivative) | |
| Inhibition ( | ~ 1.0 µM | ~ 10 - 30 nM | Thiazole scaffold confers 100x potency increase . |
| Resolution | 2.10 Å | 1.65 Å | Higher resolution allows precise mapping of H-bonds. |
| Zn-N Distance | 2.1 Å | 1.9 - 2.0 Å | Shorter bond indicates stronger coordination (Electronic effect). |
| Space Group | Isomorphous crystals allow direct difference map comparison. | ||
| Key Interaction | Phe131 (Edge-to-Face) | Phe131 (Face-to-Face / Displaced) | Thiazole ring alters the stacking geometry, improving affinity. |
Part 5: Visualizing the Workflow
The following diagram illustrates the critical path from ligand synthesis to structural deposition, highlighting the feedback loop between X-ray data and rational design.
Caption: Cycle of Structure-Based Drug Design (SBDD) utilizing X-ray crystallography for thiazole sulfonamide optimization.
References
-
Alterio, V., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide... Bioorganic & Medicinal Chemistry Letters.
-
Robbins, A. H., et al. (2022). Structural Characterization of Thiadiazolesulfonamide Inhibitors Bound to Neisseria gonorrhoeae α-Carbonic Anhydrase. ACS Infectious Diseases.
-
Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science.[3][4][5][6]
-
Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5][7] Nature Reviews Drug Discovery.[5]
-
RCSB Protein Data Bank. Crystal Structure of Human Carbonic Anhydrase II.
Sources
- 1. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors | MDPI [mdpi.com]
- 2. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 4. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
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2-Methyl-1,3-thiazole-5-sulfonamide vs 2-Chloro-4-methylthiazole-5-sulfonamide activity
Topic: 2-Methyl-1,3-thiazole-5-sulfonamide vs 2-Chloro-4-methylthiazole-5-sulfonamide Content Type: Publish Comparison Guide
The Probe vs. The Architect: 2-Methyl vs. 2-Chloro Derivatives
Executive Summary
In the development of carbonic anhydrase inhibitors (CAIs) and antimicrobial agents, the thiazole-5-sulfonamide core is a privileged scaffold. This guide compares two critical variants: 2-Methyl-1,3-thiazole-5-sulfonamide (Compound A) and 2-Chloro-4-methylthiazole-5-sulfonamide (Compound B).
While they share a core pharmacophore, their utility is distinct:
-
Compound A (2-Methyl) serves as a stable biological probe . The C2-methyl group provides lipophilicity and metabolic stability, making it an ideal "negative control" for steric tolerance in the active site or a lead for membrane-permeable inhibitors.
-
Compound B (2-Chloro) acts as a reactive chemical architect . The C2-chlorine atom is a versatile handle for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly generate diverse libraries of 2-amino-thiazole sulfonamides.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
The following table contrasts the fundamental properties that dictate the experimental application of these compounds.
| Feature | 2-Methyl-1,3-thiazole-5-sulfonamide | 2-Chloro-4-methylthiazole-5-sulfonamide |
| Structure | C2-Me, C4-H (Sterically compact) | C2-Cl, C4-Me (Dense functionalization) |
| CAS No. | 519055-67-5 | 348086-67-9 |
| Molecular Weight | 178.23 g/mol | 212.68 g/mol |
| Lipophilicity (cLogP) | ~0.6 (Moderate polarity) | ~1.2 (Enhanced by Chloro/Methyl) |
| Electronic Character | Electron-rich thiazole ring; chemically stable.[1] | Electron-deficient C2 position; prone to nucleophilic attack. |
| Primary Application | Direct Screening: CA Inhibition, Antimicrobial testing. | Synthetic Intermediate: Precursor for library generation. |
| Solubility | Moderate in DMSO/MeOH; lower in water. | Good in organic solvents (DCM, EtOAc); poor in water. |
Mechanism of Action & Pharmacology
Carbonic Anhydrase Inhibition (CAI)
Both compounds target the zinc ion (Zn²⁺) within the active site of Carbonic Anhydrase enzymes (hCA I, II, IX, XII).
-
Binding Mode: The sulfonamide moiety (
) exists as an anion ( ) at physiological pH. The nitrogen coordinates directly to the Zn²⁺ ion, displacing the catalytic water molecule/hydroxide ion, thereby halting the hydration of . -
The "Tail" Effect (Selectivity):
-
2-Methyl Variant: The small methyl group fits into the hydrophobic pocket of the enzyme but lacks specific polar interactions. It is often used to assess the "steric floor" of the active site—if this molecule binds, the pocket can accommodate small hydrophobic groups.
-
2-Chloro Variant: The chlorine atom is electron-withdrawing, which increases the acidity of the sulfonamide NH protons (lower pKa), potentially strengthening the Zn²⁺ interaction. However, the C4-methyl group may introduce steric clashes in smaller isoforms (like hCA I), potentially improving selectivity for larger isoforms (like hCA IX).
-
Antimicrobial Activity[1][3][4][7][12]
-
2-Chloro Variant: Often exhibits higher baseline toxicity against bacteria (S. aureus, E. coli) due to the reactivity of the C-Cl bond, which can potentially alkylate bacterial thiols, although its primary use remains as a precursor to 2-aminothiazole drugs (e.g., sulfathiazole analogs).
Experimental Protocols
Protocol A: Synthesis of 2-Methyl-1,3-thiazole-5-sulfonamide
Objective: Isolate the stable "Probe" compound via Electrophilic Aromatic Substitution.
Reagents: 2-Methylthiazole, Chlorosulfonic acid (
-
Chlorosulfonation:
-
Cool 2-methylthiazole (1.0 eq) to 0°C in a chemically resistant flask.
-
Dropwise add chlorosulfonic acid (3.0 eq) over 30 mins. Caution: Exothermic.
-
Heat the mixture to 100°C for 2 hours to ensure sulfonation at the C5 position.
-
Optional: Add
(1.5 eq) and reflux for 1 hour to convert any sulfonic acid byproducts to the sulfonyl chloride.
-
-
Quenching & Amination:
-
Pour the reaction mixture carefully onto crushed ice to precipitate 2-methylthiazole-5-sulfonyl chloride .
-
Extract with Dichloromethane (DCM) or filter the solid immediately.
-
Dissolve the chloride in THF and add concentrated aqueous ammonia (excess) at 0°C. Stir for 1 hour.
-
-
Isolation:
Protocol B: Functionalization of 2-Chloro-4-methylthiazole-5-sulfonamide
Objective: Utilize the "Architect" scaffold to create a library of 2-amino derivatives via SNAr.
Reagents: 2-Chloro-4-methylthiazole-5-sulfonamide (Commercial), Primary/Secondary Amine (
-
Reaction Setup:
-
Dissolve 2-Chloro-4-methylthiazole-5-sulfonamide (1.0 eq) in dry DMF (0.5 M concentration).
-
Add
(2.0 eq) and the target Amine (1.2 eq).
-
-
Displacement:
-
Heat the mixture to 80–100°C for 4–12 hours.
-
Note: The electron-withdrawing sulfonamide group at C5 activates the C2-chlorine, facilitating the displacement.
-
-
Workup:
-
Pour into ice water. The product (2-amino-substituted thiazole) often precipitates.
-
If no precipitate, extract with Ethyl Acetate, wash with brine, and dry over
.
-
-
Purification:
-
Recrystallize from EtOH or purify via silica gel chromatography (MeOH/DCM gradient).
-
Visualization: Reactivity & Synthesis Logic
The following diagram illustrates the divergent utility of the two compounds.
Figure 1: Strategic workflow differentiating the stable 2-Methyl probe from the reactive 2-Chloro intermediate.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
VulcanChem. (2024). 2-Methyl-1,3-thiazole-5-sulfonamide: Structure and Activity Profile. VulcanChem Product Database. Link
-
GuideChem. (2024). 2-Chloro-4-methylthiazole-5-sulfonamide: Synthesis and Properties. GuideChem Chemical Encyclopedia. Link
-
Kaleta, J., et al. (2018). Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases. Bioorganic Chemistry. Link
-
Organic Syntheses. (1945). 2-Amino-4-methylthiazole and related thiazole synthesis protocols. Organic Syntheses, Coll. Vol. 3, p.76. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Methyl-1,3-thiazole-5-sulfonamide: Personal Protective Equipment and Safety Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Methyl-1,3-thiazole-5-sulfonamide. The protocols herein are designed not merely as a list of rules, but as a self-validating system of safety, grounded in the physicochemical properties of the compound and established principles of laboratory safety. Our objective is to empower you, our scientific colleagues, with the knowledge to handle this compound with the utmost confidence and safety.
Hazard Assessment and Physicochemical Profile
Understanding the specific hazards of 2-Methyl-1,3-thiazole-5-sulfonamide is the critical first step in establishing a robust safety protocol. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, we can infer its likely hazard profile by examining its structural class (a thiazole sulfonamide) and data on close structural analogs.
A structurally similar compound, 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide, is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. It is a prudent and standard laboratory practice to assume a similar hazard profile for 2-Methyl-1,3-thiazole-5-sulfonamide due to the shared thiazole-sulfonamide core, which is responsible for much of its chemical reactivity and potential biological activity.
Table 1: Key Physicochemical and Hazard Data
| Property | Value / Classification | Source |
|---|---|---|
| Molecular Formula | C₄H₆N₂O₂S₂ | [2] |
| Molecular Weight | 178.2 g/mol | [2] |
| Melting Point | 168–170°C (decomposes) | [2] |
| Appearance | Likely a solid or powder at room temperature. | Inferred from M.P. |
| Assumed Health Hazards | Acute Toxicity, Oral (Category 4) - H302 | [1] |
| Skin Irritation (Category 2) - H315 | [1] | |
| Serious Eye Irritation (Category 2A) - H319 | [1] |
| | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation - H335 |[1] |
The primary routes of potential exposure are inhalation of the powder, direct skin contact, and eye contact. Therefore, the selection of Personal Protective Equipment (PPE) must be centered on creating an effective barrier against these routes.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving the handling of solid 2-Methyl-1,3-thiazole-5-sulfonamide. The causality behind each selection is to mitigate the specific hazards identified above.
Respiratory Protection: The Primary Engineering Control
The most effective way to prevent respiratory irritation from fine powders is to control the hazard at its source.
-
Mandatory: All handling of the solid compound, including weighing and transferring, must be conducted within a certified chemical fume hood.[3] This engineering control is the primary line of defense against inhaling airborne particulates.
-
Contingency: In the rare event that a fume hood is not feasible, a properly fitted N95 or higher-rated respirator is required. However, reliance on respirators is a less preferred safety measure compared to engineering controls.[4]
Eye and Face Protection: Preventing Irreversible Damage
Given the high likelihood of serious eye irritation (H319), robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[3] Standard safety glasses with side shields do not provide an adequate seal against fine dust or splashes.[5]
-
Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during vigorous dissolution), a face shield must be worn in addition to chemical splash goggles.[4][5] This provides a full barrier for the entire face.
Skin and Body Protection: Your Personal Barrier
Direct contact with skin can cause irritation (H315), and absorption is a potential route of exposure.
-
Hand Protection: Chemical-resistant nitrile gloves are the standard requirement. Always inspect gloves for tears or perforations before use.[3] For extended procedures, consider double-gloving. If a glove is contaminated, remove it immediately using the proper technique, wash your hands, and don a new glove.
-
Body Protection: A flame-resistant (FR) or 100% cotton laboratory coat must be worn and kept fully buttoned.[3] This protects your skin and personal clothing from contamination.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, methodical procedure is essential for safety.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[3]
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the compound.
-
-
Weighing and Transfer:
-
Don all required PPE as determined by your task assessment.
-
Carefully open the container in the back of the fume hood to minimize disruption from air currents.
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid creating dust by using slow, deliberate movements.
-
Once weighing is complete, securely close the primary container.
-
To transfer the solid to a reaction vessel, gently tap the weigh boat. Use a solvent-wetted kimwipe to wipe down the spatula and weigh boat to collect any residual powder, adding the kimwipe to the appropriate solid waste container.
-
-
Post-Handling:
-
Wipe down the external surfaces of all glassware and the primary container before removing them from the fume hood.
-
Remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Use an inert absorbent material (e.g., vermiculite, sand) to gently cover the spill. Do not use combustible materials like paper towels for the initial absorption.[6]
-
Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a soap and water solution, collecting all cleanup materials for disposal as hazardous waste.[6]
-
Disposal Plan
All waste materials contaminated with 2-Methyl-1,3-thiazole-5-sulfonamide must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and excess solid compound should be collected in a dedicated, clearly labeled hazardous waste container.[6] The label must include the words "Hazardous Waste" and the full chemical name.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.
-
Disposal Compliance: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with federal, state, and local regulations.[6] Never dispose of this compound down the drain.
By integrating this expert guidance into your laboratory's standard operating procedures, you can ensure a safe and effective research environment. Your safety is the prerequisite for scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
